Atazanavir Sulfate
Description
Atazanavir capsules are approved for use in adults and children 6 years of age and older who weigh at least 33 lb (15 kg). Atazanavir capsules may be used with a pharmacokinetic enhancer (boosting agent) – either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost). (A fixed-dose combination tablet containing atazanavir and cobicistat [brand name: Evotaz] is also available.)
Atazanavir oral powder is approved for use in children 3 months of age and older who weigh at least 11 lb (5 kg) and must be used with the boosting agent ritonavir.
Atazanavir is always used in combination with other HIV medicines.
Atazanavir Sulfate is a sulfate salt form of atazanavir, an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved indications.
An azapeptide and HIV-PROTEASE INHIBITOR that is used in the treatment of HIV INFECTIONS and AIDS in combination with other ANTI-HIV AGENTS.
See also: Atazanavir (has active moiety); Indinavir (related); this compound; cobicistat (component of).
Structure
2D Structure
Properties
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSGVVGOPRWTKI-QVFAWCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017206 | |
| Record name | Atazanavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
802.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229975-97-7 | |
| Record name | Atazanavir sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229975-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atazanavir sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atazanavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATAZANAVIR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of atazanavir sulfate, a potent azapeptide inhibitor of HIV-1 protease. The document details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers, scientists, and professionals involved in the development of antiretroviral therapies.
Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease
This compound functions as a highly specific and potent competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1][2][3] The HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage is a critical step in the maturation of newly formed virions, rendering them infectious.
Atazanavir, as a peptidomimetic azapeptide, is designed to mimic the transition state of the natural substrate of the HIV-1 protease.[4] It binds with high affinity to the active site of the enzyme, a C2-symmetric pocket formed by the homodimeric structure of the protease.[2][5] This binding is characterized by a network of hydrogen bonds and van der Waals interactions with key amino acid residues within the active site, including the catalytic triad (Asp25, Thr26, and Gly27) and the flap regions (residues 43-58) of both monomers. The binding of atazanavir to the active site physically obstructs the entry of the viral polyprotein substrates, thereby preventing their cleavage.[2] This inhibition of proteolytic activity results in the production of immature, non-infectious viral particles, effectively halting the replication cycle of HIV-1.[1][2]
The following diagram illustrates the pivotal role of HIV-1 protease in the viral life cycle and the inhibitory action of Atazanavir.
Caption: HIV-1 Lifecycle and Atazanavir's Point of Intervention.
Quantitative Analysis of Atazanavir's Inhibitory Activity
The potency of atazanavir has been quantified through various in vitro assays, measuring its binding affinity and inhibitory concentration against both wild-type and drug-resistant strains of HIV-1.
| Parameter | Value | Virus/Enzyme Type | Experimental Condition | Reference |
| EC50 | 2-5 nM | Wild-type HIV-1 isolates | In the absence of human serum | [1] |
| EC50 | 1.9-32 nM | HIV-2 isolates | Cell culture | [1] |
| IC50 | Varies | Wild-type and mutant proteases | Cell-based protease inhibition assay | [6] |
| Kd | < 0.15 nM | Wild-type HIV-1 Protease | Isothermal Titration Calorimetry (Competition) | [7] |
| Kd | 0.40 ± 0.08 nM | I50L/A71V mutant HIV-1 Protease | Isothermal Titration Calorimetry (Competition) | [7] |
Atazanavir's Unique Resistance Profile
A distinguishing feature of atazanavir is its distinct resistance profile compared to other protease inhibitors. The primary mutation associated with atazanavir resistance is the I50L substitution in the protease enzyme.[6][8] Interestingly, the I50L mutation, while conferring resistance to atazanavir, can increase the susceptibility of the virus to other protease inhibitors.[8] This unique characteristic can be a crucial consideration in salvage therapy regimens for patients who have developed resistance to other PIs. High-level resistance to atazanavir typically requires the accumulation of multiple mutations, including M46I, I84V, N88S, and L90M.[2]
The following diagram illustrates the logical relationship between atazanavir treatment, the emergence of the I50L mutation, and the subsequent altered susceptibility to other protease inhibitors.
Caption: Atazanavir's Unique I50L Resistance Profile.
Experimental Protocols
The characterization of atazanavir's mechanism of action has been enabled by a suite of sophisticated experimental techniques.
HIV-1 Protease Enzyme Kinetic Assay
This assay is fundamental to determining the inhibitory potency (IC50) of atazanavir.
Methodology:
-
Reagents and Buffers:
-
Recombinant HIV-1 protease (wild-type or mutant).
-
A specific fluorogenic peptide substrate that mimics a natural cleavage site of the protease.
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
A series of dilutions of atazanavir are prepared.
-
The recombinant HIV-1 protease is pre-incubated with each dilution of atazanavir for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
-
Data Analysis:
-
The reaction rates are plotted against the corresponding concentrations of atazanavir.
-
The IC50 value, the concentration of atazanavir that inhibits 50% of the enzyme's activity, is determined by fitting the data to a dose-response curve.
-
The workflow for a typical enzyme kinetic assay is depicted below.
Caption: Workflow for an HIV-1 Protease Enzyme Kinetic Assay.
X-Ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the atazanavir-HIV-1 protease complex, revealing the precise molecular interactions.[2][3]
Methodology:
-
Protein Expression and Purification: Recombinant HIV-1 protease (wild-type or mutant) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Complex Formation: The purified protease is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The protease-atazanavir complex is crystallized using techniques such as vapor diffusion. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find optimal conditions for crystal growth.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model is built into the electron density and refined to yield the final, high-resolution structure.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the thermodynamic parameters of the binding interaction between atazanavir and HIV-1 protease, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[7]
Methodology:
-
Sample Preparation: Purified HIV-1 protease is placed in the sample cell of the calorimeter, and a solution of atazanavir is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: Small aliquots of the atazanavir solution are injected into the protease solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The heat changes are plotted against the molar ratio of atazanavir to protease. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, ΔH, and stoichiometry of the interaction. For very tight binders like atazanavir, a competition ITC experiment may be employed where a weaker-binding ligand is displaced by atazanavir.[7]
In Vitro Selection of Resistant Viruses
This method is used to identify the mutations that confer resistance to atazanavir.
Methodology:
-
Cell Culture: HIV-1 is cultured in a suitable cell line (e.g., MT-2 cells or peripheral blood mononuclear cells).
-
Drug Pressure: The virus is passaged in the presence of gradually increasing concentrations of atazanavir.
-
Virus Isolation: Viruses that are able to replicate at higher concentrations of the drug are isolated.
-
Genotypic Analysis: The protease gene of the resistant viruses is sequenced to identify the mutations that have arisen.
-
Phenotypic Analysis: The drug susceptibility of the mutant viruses is determined using cell-based assays to confirm the resistance phenotype.
Conclusion
This compound remains a critical component of antiretroviral therapy due to its potent and specific inhibition of HIV-1 protease. Its unique mechanism of action, favorable resistance profile, and well-characterized molecular interactions provide a solid foundation for its clinical use and for the development of next-generation protease inhibitors. The experimental protocols detailed in this guide are instrumental in the continued investigation of HIV-1 protease inhibitors and the broader fight against HIV/AIDS.
References
- 1. DSpace [scholarworks.gsu.edu]
- 2. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystal structures of human immunodeficiency virus type 1 protease mutants complexed with atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis for Increased Susceptibility of Isolates with Atazanavir Resistance-Conferring Substitution I50L to Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HIV-1 protease resistance mutation I50L is associated with resistance to atazanavir and susceptibility to other protease inhibitors in multiple mutational contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis Pathways of Atazanavir Sulfate
Executive Summary
Atazanavir, marketed as the sulfate salt under the brand name Reyataz®, is a pivotal antiretroviral agent in the management of HIV-1 infection.[1] As an azapeptide protease inhibitor, its mechanism involves the targeted inhibition of the viral protease enzyme, a critical component in the HIV life cycle.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and synthetic pathways of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this essential medicine.
Discovery and Development
The journey of Atazanavir began in the mid-1990s amidst the urgent need for more effective and tolerable HIV treatments. The initial discovery was made by chemists at Ciba-Geigy (which later became Novartis) in 1996.[4][5] The primary goal was to develop a protease inhibitor with an improved resistance profile and a more convenient dosing schedule compared to existing therapies.[5]
The development program established a "Target Product Profile-Driven" approach to identify compounds with superior antiviral activity, efficacy against resistant HIV strains, and a reduced pill burden.[5] The compound, initially designated BMS-232632 (and also known as CGP-73547), was designed as a structural analog of the peptide substrate transition state that HIV protease cleaves, specifically mimicking the bond between phenylalanine and proline.[1][4]
A collaboration between Novartis and Bristol-Myers Squibb propelled the compound through further development, manufacturing, and extensive clinical trials.[4] This collaboration culminated in the U.S. Food and Drug Administration (FDA) approval of Atazanavir in June 2003, making it the first once-daily protease inhibitor for the treatment of HIV/AIDS.[5][6][7]
Caption: Atazanavir Discovery and Development Timeline.
Mechanism of Action
Atazanavir is a highly potent and selective inhibitor of the HIV-1 protease enzyme.[8] This enzyme is essential for the viral life cycle, as it cleaves newly synthesized viral polyproteins (specifically, the Gag and Gag-Pol polyproteins) into smaller, functional proteins required for the assembly of mature, infectious virions.[3][9]
The mechanism of action involves Atazanavir binding tightly to the active site of the HIV-1 protease.[10] By occupying this site, it physically blocks the natural polyprotein substrates from accessing the enzyme's catalytic machinery. This competitive inhibition prevents the proteolytic cleavage necessary for viral maturation. As a result, only immature, non-infectious viral particles are produced, leading to a significant reduction in viral load and a halt in the progression of the infection.[3][10]
Caption: Mechanism of Action of Atazanavir.
Synthesis Pathways of Atazanavir
The synthesis of Atazanavir is a complex multi-step process. Several synthetic routes have been developed, aiming to improve efficiency, yield, and diastereoselectivity, particularly for large-scale manufacturing. A common strategy involves the coupling of two key intermediates followed by stereoselective reduction.
Convergent Synthesis via Diastereoselective Reduction
One efficient and practical approach involves the coupling of an acylated benzyl hydrazine intermediate with a chloromethyl ketone, followed by a key diastereoselective reduction step to establish the desired stereochemistry of the hydroxyl group.[11]
Caption: Convergent Synthesis Workflow for Atazanavir.
Synthesis via Epoxide Ring-Opening
Another widely used pathway involves the ring-opening of a chiral epoxide intermediate by a hydrazine derivative. This method establishes one of the key stereocenters early in the synthesis. The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to complete the core structure.
Caption: Atazanavir Synthesis via Epoxide Intermediate.
Key Experimental Protocols
The following protocols are adapted from published literature and patents, providing an overview of the key transformations.
Protocol 1: SN2 Coupling of Intermediates (7) and (9)
Adapted from Fan, X. et al., Organic Process Research & Development, 2008.[11]
-
To a solution of N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine (Intermediate 7) in acetonitrile (CH₃CN) are added sodium bicarbonate (NaHCO₃) and sodium iodide (NaI).
-
The chloromethyl ketone intermediate (Intermediate 9) is added to the mixture.
-
The reaction is stirred at room temperature until completion, typically monitored by HPLC.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino ketone (Intermediate 10), which can be purified by crystallization.
Protocol 2: Diastereoselective Reduction of Amino Ketone (10)
Adapted from Fan, X. et al., Organic Process Research & Development, 2008.[11]
-
The amino ketone intermediate (Intermediate 10) is dissolved in a suitable aprotic solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of a reducing agent, lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), is added dropwise to the cooled solution. The choice of this bulky reducing agent is critical for achieving high diastereoselectivity under Felkin-Anh control.
-
The reaction is stirred at low temperature until the starting material is consumed.
-
The reaction is quenched carefully with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allowed to warm to room temperature.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford Atazanavir base.
Protocol 3: Preparation of this compound
Adapted from EP2542527A2.[12]
-
Atazanavir base (e.g., 60 kg) is dissolved in ethanol (390 L).
-
Concentrated sulfuric acid (e.g., 5.16 L) is added to the solution at an ambient temperature of 25-30 °C.
-
The mixture is stirred for approximately 40 minutes.
-
An anti-solvent, n-heptane (498 L), is added, followed by seeding with a small amount of this compound crystals (e.g., 80 g) to induce crystallization.
-
The suspension is stirred for an extended period (e.g., 16 hours) at 25-30 °C to allow for complete precipitation.
-
The resulting solid is collected by filtration, washed with a 1:1 mixture of ethanol and n-heptane, and dried to yield the final this compound product.
Quantitative Data Summary
The efficiency of the synthesis is critically evaluated by the yields and purity achieved at key stages. The following tables summarize representative quantitative data from various synthetic approaches.
Table 1: Yields of Key Synthetic Steps
| Step | Starting Materials | Product | Reported Yield | Reference |
| SN2 Coupling | Intermediates (7) and (9) | Amino Ketone (10) | High | [11] |
| Diastereoselective Reduction | Amino Ketone (10) | Atazanavir Base | ~74% | [13] |
| Continuous Flow Synthesis (3-step) | Biaryl building blocks | Biaryl-hydrazine unit | 74% (overall) | [14][15] |
| Final Salt Formation | Atazanavir Base | This compound | ~97% | [12] |
Table 2: Purity and Diastereoselectivity
| Product / Intermediate | Analytical Method | Purity / Selectivity Metric | Result | Reference |
| Atazanavir Base | HPLC | Purity | >99% | [16] |
| Atazanavir (after reduction) | Chiral HPLC | Diastereomeric Ratio (syn:anti) | High (Felkin-Anh) | [11] |
| This compound (Final API) | HPLC | Purity | 99.93% | [12] |
| This compound (Final API) | HPLC | Diastereomeric Impurities (RSSS, SSSR isomers) | 0.01% each | [12] |
| N-(methoxycarbonyl)-L-tert-leucine | Chiral HPLC | D-isomer content (controlled to limit final API impurities) | < 0.1% | [17] |
References
- 1. Atazanavir - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. wipo.int [wipo.int]
- 5. Atazanavir, an utopic dream that became reality - MPP [medicinespatentpool.org]
- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP2542527A2 - Process for the preparation of this compound substantially free of diastereomers - Google Patents [patents.google.com]
- 13. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 14. syrris.com [syrris.com]
- 15. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir - Google Patents [patents.google.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir sulfate, a potent protease inhibitor, is a cornerstone of antiretroviral therapy for HIV-1 infection.[1] Its efficacy is attributed to its specific inhibition of the viral Gag and Gag-Pol polyprotein processing, which is essential for the maturation of infectious virions.[1] As with any pharmaceutical agent, the purity and impurity profile of this compound are of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth overview of the structural analogs and related impurities of this compound, intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Physicochemical Properties of Atazanavir and its Sulfate Salt
Atazanavir is a heavily substituted carbohydrazide.[2] The sulfate salt is employed for its improved bioavailability.[3]
| Property | Atazanavir (Free Base)[2] | This compound |
| Molecular Formula | C38H52N6O7 | C38H52N6O7 · H2SO4 |
| Molecular Weight | 704.9 g/mol | 802.93 g/mol |
| Appearance | Solid powder | White to pale yellow crystalline powder |
| Solubility in Water | 0.11 mg/L | Slightly soluble |
| Melting Point | ~200°C | Not specified |
| Octanol/Water Partition Coefficient (LogP) | 4.5 | Not specified |
Structural Analogs and Related Impurities
The synthesis and degradation of this compound can result in the formation of various related substances. These impurities can be process-related, degradation products, or diastereomers. The United States Pharmacopeia (USP) sets limits for these impurities to ensure the quality of the drug substance.[4]
Table of Known Impurities and Structural Analogs
| Impurity Name/Analog | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Atazanavir Related Compound A (USP) | 162537-11-3 | C8H15NO4 | 189.21 | A starting material or synthetic intermediate.[5] |
| Atazanavir Impurity B | 198904-85-7 | C17H21N3O2 | 299.37 | A process-related impurity, also known as tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate.[6][7] Considered a potential genotoxic impurity.[8] |
| Atazanavir (3R,8S,9S,12R)-Isomer | 1292296-11-7 | C38H52N6O7 | 704.86 | A diastereomer of Atazanavir.[5] |
| Atazanavir S,S,R,S-Diastereomer | 1292296-10-6 | C38H52N6O7 | 704.86 | A diastereomer of Atazanavir.[3] |
| Atazanavir S,S,S,R-Diastereomer | 1332981-16-4 | C38H52N6O7 | 704.87 | A diastereomer of Atazanavir.[9] |
| Pyridinyl Benzoic Acid (Atazanavir EP Impurity A) | 4385-62-0 | C12H9NO2 | 199.21 | A process-related impurity.[10] |
| 4-(Pyridin-2-yl)benzaldehyde (Atazanavir EP Impurity B) | 127406-56-8 | C12H9NO | 183.21 | A process-related impurity. |
| Atazanavir Di-tert-butyl Analog | 198904-86-8 | - | - | A process-related impurity.[11] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
Protocol for Forced Degradation of Atazanavir:
-
Acid Degradation: A solution of Atazanavir in a suitable solvent is treated with 0.1N HCl and heated at 70°C for 3 hours.[11]
-
Base Degradation: A solution of Atazanavir is treated with 0.1N NaOH and heated at 70°C for 3 hours.[11]
-
Oxidative Degradation: A solution of Atazanavir is treated with 3% H2O2 and heated at 70°C for 3 hours.[11]
-
Thermal Degradation: A solid sample of Atazanavir is heated at 110°C for 3.5 hours.[11]
-
Photolytic Degradation: A solution of Atazanavir is exposed to UV light for 24 hours.
Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method to quantify the degradation and identify the degradation products.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for the separation and quantification of Atazanavir from its impurities.
Example HPLC Method:
-
Column: C18 column (e.g., Waters X Bridge, 4.6 × 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, potassium dihydrogen phosphate buffer (pH 3), and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 247 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Biological Interactions
The biological effects of Atazanavir extend beyond its primary antiviral activity and involve interactions with various cellular signaling pathways.
HIV Protease Inhibition
The primary mechanism of action of Atazanavir is the inhibition of HIV-1 protease, an enzyme critical for the viral life cycle.[1] By binding to the active site of the protease, Atazanavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[1]
UGT1A1 Inhibition and Hyperbilirubinemia
A common side effect of Atazanavir is hyperbilirubinemia, which is caused by the inhibition of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[12] This enzyme is responsible for the glucuronidation of bilirubin, a key step in its detoxification and excretion. Inhibition of UGT1A1 leads to an accumulation of unconjugated bilirubin in the blood.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound [doi.usp.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. alentris.org [alentris.org]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Determination of genotoxic impurity in atazanavir sulphate drug substance by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Atazanavir EP Impurity A | 4385-62-0 [chemicea.com]
- 11. 198904-86-8|tert-Butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate|BLD Pharm [bldpharm.com]
- 12. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of Atazanavir Sulfate in Antiretroviral Research
Introduction
Atazanavir, an azapeptide protease inhibitor (PI), is a cornerstone in the management of Human Immunodeficiency Virus (HIV-1) infection.[1][2][3][4] Marketed as this compound under the brand name Reyataz®, it was the first PI approved for once-daily dosing, a significant advantage for patient adherence to lifelong antiretroviral therapy (ART).[5] This technical guide provides a comprehensive review of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, resistance pathways, and key experimental methodologies used in its evaluation.
Mechanism of Action
Atazanavir's therapeutic effect stems from its potent and specific inhibition of the HIV-1 protease enzyme.[2][6] This viral enzyme is critical for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[2][4] These smaller proteins are essential for the assembly of new, infectious virions.
Atazanavir is designed as a structural analog of the peptide transition state that HIV protease normally cleaves.[1] By competitively binding to the active site of the protease, atazanavir blocks this cleavage process.[2][6] This results in the production of immature, non-infectious viral particles, thereby disrupting the viral replication cycle and reducing the viral load in the patient.[6][7]
References
An In-Depth Technical Guide on the Core Role of Atazanavir Sulfate in the HIV Lifecycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent azapeptide protease inhibitor that plays a critical role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a key component of highly active antiretroviral therapy (HAART), its mechanism of action targets a crucial step in the viral lifecycle: the maturation of new virions.[2] This technical guide provides a detailed examination of atazanavir's interaction with the HIV-1 protease, its impact on the viral replication cycle, quantitative efficacy data, and the molecular basis of viral resistance. Furthermore, it outlines the detailed experimental protocols used to characterize its activity, providing a comprehensive resource for researchers in virology and drug development.
The HIV Lifecycle and the Crucial Role of HIV-1 Protease
The lifecycle of HIV is a multi-stage process that begins with the virus binding to a host CD4+ T lymphocyte, followed by fusion, reverse transcription of the viral RNA into DNA, and integration of the viral DNA into the host cell's genome.[1] Once integrated, the host cell's machinery is hijacked to transcribe and translate viral proteins.[1] These proteins are initially synthesized as large, non-functional polyprotein chains, primarily Gag and Gag-Pol.[1][3]
For the virus to mature and become infectious, these polyproteins must be precisely cleaved into their individual, functional protein components, such as reverse transcriptase, integrase, and structural proteins.[3] This critical cleavage process is mediated by the HIV-1 protease, a retroviral aspartyl protease.[3][4] The protease itself is synthesized as part of the Gag-Pol polyprotein and facilitates its own release in a process known as auto-processing.[3] By cleaving the polyproteins at nine specific sites, the protease enables the assembly of mature, infectious viral particles that can then bud from the host cell to infect other cells.[3] Inhibition of this enzyme leads to the production of immature, non-infectious virions, effectively halting the spread of the virus.[5][6]
This compound: Mechanism of Action
This compound is a highly specific and potent competitive inhibitor of the HIV-1 protease.[7][8] It is designed as a structural analog of the peptide chain substrate that the HIV protease cleaves, specifically mimicking the transition state of the phenylalanine-proline cleavage site.[5]
The mechanism of inhibition involves atazanavir binding directly and tightly to the active site of the HIV-1 protease.[1][5] The active site of the dimeric enzyme is formed by two catalytic aspartate residues (Asp25 and Asp25'), one from each monomer.[3][4] In the normal catalytic cycle, one aspartate acts as a general base, deprotonating a water molecule to act as a nucleophile, while the other acts as a general acid, protonating the carbonyl oxygen of the scissile peptide bond.[9][10] Atazanavir occupies this active site, physically blocking the Gag-Pol polyprotein from binding and thereby preventing its cleavage.[7] This blockade of proteolytic activity is the cornerstone of atazanavir's therapeutic effect, resulting in the release of structurally disorganized and non-infectious viral particles.[1]
Quantitative Efficacy and Potency
The antiviral activity of atazanavir has been quantified through various in vitro assays and clinical trials. These studies establish its high potency against wild-type HIV-1 and provide benchmarks for its clinical effectiveness.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki | 2.66 nM | Cell-free assay with purified HIV-1 protease. | [11][12] |
| IC50 | ~47 nM | Inhibition of Gag p55 polyprotein cleavage in HIV-infected H9 cells. | [11][12] |
| EC50 | 2 to 5 nM | Antiviral activity against various laboratory and clinical HIV-1 isolates. | [8] |
| EC50 | 3.89 nM | Antiviral activity in RF/MT-2 cell strains. | [11][12] |
| EC50 (HIV-2) | 1.9 to 32 nM | Variable activity against HIV-2 isolates. | [8][13] |
Table 2: Clinical Efficacy of Atazanavir-Based Regimens (CASTLE Study)
| Patient Group | Arm | Endpoint Met (HIV-1 RNA <50 copies/mL at 48 weeks) | Reference |
| Treatment-Naïve Adults (Overall) | Atazanavir/ritonavir | 78% (of 440 patients) | [14] |
| Treatment-Naïve Women | Atazanavir/ritonavir | 76% (of 138 patients) | [14] |
Mechanisms of Resistance
The development of drug resistance is a significant challenge in antiretroviral therapy. For atazanavir, resistance is associated with specific mutations within the viral protease gene.[15] The primary and most characteristic mutation conferring atazanavir resistance is I50L (isoleucine to leucine at codon 50).[16][17] This mutation reduces the binding affinity of atazanavir for the protease.[1] Interestingly, the I50L mutation can increase the susceptibility of the virus to other protease inhibitors, a phenomenon known as hypersusceptibility.[15][16]
In treatment-experienced patients or when atazanavir is used without the boosting agent ritonavir, a broader range of mutations can contribute to resistance.[15][18]
Table 3: Key Atazanavir Resistance-Associated Mutations in the HIV-1 Protease Gene
| Mutation | Type | Description | Reference |
| I50L | Major/Signature | Confers specific resistance to atazanavir. | [15][16] |
| I84V | Major | Associated with resistance in treatment-experienced patients. | [19] |
| N88S | Major | Associated with resistance in treatment-experienced patients. | [19] |
| M46I/L | Accessory | Contributes to resistance in the presence of other mutations. | [19] |
| A71V | Accessory | Often accompanies the I50L mutation. | [16] |
| L10V, G16E, K20I/R, L33F, M36I/L | Other Emergent | Observed in patients failing atazanavir-based regimens. | [19] |
Detailed Experimental Protocols
The characterization of atazanavir's activity relies on standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
HIV-1 Protease Activity Assay (Fluorometric, Cell-Free)
This assay quantifies the enzymatic activity of purified HIV-1 protease and its inhibition by compounds like atazanavir.
Principle: The assay uses a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[20][21]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 1 M NaCl, 1 mM EDTA, 0.1 M sodium acetate, pH 5.5).[12]
-
Reconstitute purified, recombinant HIV-1 protease to a known concentration (e.g., 2.5 nM) in assay buffer.[12]
-
Prepare a stock solution of the fluorogenic peptide substrate.
-
Prepare serial dilutions of this compound in the assay buffer to test a range of concentrations (e.g., 1.25 nM to 25 nM).[12]
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted atazanavir solutions. Include wells for a positive control (enzyme, no inhibitor) and a negative control (substrate, no enzyme).
-
Add the HIV-1 protease solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity kinetically at 37°C for 30-60 minutes, with excitation at ~330-340 nm and emission at ~450-490 nm.[12][20]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each atazanavir concentration relative to the positive control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.[12]
-
Cell-Based HIV-1 Replication Assay
This assay measures the ability of atazanavir to inhibit HIV-1 replication in a cellular context.
Principle: Susceptible host cells (e.g., MT-2, TZM-bl) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The extent of viral replication is quantified after several days by measuring a viral marker, such as reverse transcriptase activity, p24 antigen levels, or the expression of a reporter gene.[22][23]
Methodology:
-
Cell and Virus Preparation:
-
Culture a susceptible T-cell line (e.g., MT-2) or a reporter cell line (e.g., TZM-bl, which contains an LTR-driven reporter like luciferase or β-galactosidase).[23]
-
Prepare a stock of infectious HIV-1 (e.g., NL4-3 strain) with a known titer.
-
-
Infection and Treatment:
-
Seed the host cells into a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted atazanavir to the cells.
-
Infect the cells with the HIV-1 stock at a low multiplicity of infection (MOI).
-
Include control wells: virus-only (no drug) and cells-only (no virus, no drug).
-
-
Incubation and Quantification:
-
Incubate the plate for 3-7 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.
-
After incubation, quantify viral replication. The method depends on the assay format:
-
p24 ELISA: Measure the concentration of the viral capsid protein p24 in the culture supernatant.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase, β-galactosidase).[23]
-
RT Assay: Measure the activity of reverse transcriptase in the supernatant.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each atazanavir concentration compared to the virus-only control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration.
-
Simultaneously, a cytotoxicity assay (e.g., XTT or MTS) should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[11]
-
HIV Drug Resistance Testing (Genotypic Assay)
This protocol outlines the general steps for identifying resistance mutations in the protease gene of HIV from a patient sample.
Principle: The protease-coding region of the viral genome is amplified from plasma HIV RNA and then sequenced. The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.[24][25]
Methodology:
-
Sample Collection and RNA Extraction:
-
Collect a plasma sample from the patient. Genotypic assays typically require a viral load of >500-1000 copies/mL.[24]
-
Isolate viral RNA from the plasma using a commercial kit.
-
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
Reverse transcribe the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to the pol gene.
-
Amplify the protease-coding region from the cDNA using Polymerase Chain Reaction (PCR) with specific primers. This may be a one-step or two-step RT-PCR process.
-
-
Sequencing:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the amplified DNA fragment using Sanger sequencing or Next-Generation Sequencing (NGS) methods.
-
-
Sequence Analysis and Interpretation:
-
Align the obtained patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid substitutions compared to the reference.
-
Interpret the identified mutations using a resistance interpretation algorithm or database (e.g., Stanford HIV Drug Resistance Database, ANRS) to determine their impact on atazanavir susceptibility.[19]
-
Conclusion
This compound is a cornerstone of antiretroviral therapy, exerting its effect by directly and potently inhibiting the HIV-1 protease. This inhibition occurs at the maturation step of the viral lifecycle, a critical checkpoint for the production of infectious virions. Its high in vitro potency translates to effective viral suppression in clinical settings. Understanding its precise mechanism, the quantitative measures of its efficacy, and the genetic basis of resistance is essential for its optimal use in clinical practice and for the development of next-generation protease inhibitors. The experimental protocols detailed herein provide the fundamental tools for the continued investigation and characterization of such antiviral agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Atazanavir: a novel HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atazanavir - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Protein conformational dynamics in the mechanism of HIV-1 protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. packageinserts.bms.com [packageinserts.bms.com]
- 14. Bristol Myers Squibb - CASTLE Data Showed Boosted REYATAZ® (this compound) and Lopinavir/r Achieved Similar Results for Undetectable Viral Load in Treatment-Naive HIV-1 Infected Patients, Regardless of Gender [news.bms.com]
- 15. [Viral resistance and genetic barrier of atazanavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of I50L as the signature atazanavir (ATV)-resistance mutation in treatment-naive HIV-1-infected patients receiving ATV-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of atazanavir: a novel HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two different patterns of mutations are involved in the genotypic resistance score for atazanavir boosted versus unboosted by ritonavir in multiple failing patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Emerging resistance mutations in PI-naive patients failing an atazanavir-based regimen (ANRS multicentre observational study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. abcam.cn [abcam.cn]
- 21. abcam.co.jp [abcam.co.jp]
- 22. journals.asm.org [journals.asm.org]
- 23. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 25. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacodynamics of atazanavir sulfate, a pivotal azapeptide protease inhibitor in the management of HIV-1 infection. The document details the compound's mechanism of action, quantifies its antiviral activity, and outlines the molecular basis of resistance. Furthermore, it furnishes detailed experimental protocols for key in vitro assays and visualizes complex biological and experimental workflows.
Core Pharmacodynamic Properties of Atazanavir
Atazanavir is a potent and selective inhibitor of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins.[1][2][3] This inhibition prevents the maturation of viral particles, rendering them non-infectious.[1][2]
Antiviral Activity
In cell culture-based assays, atazanavir demonstrates potent anti-HIV-1 activity, with a 50% maximal inhibitory concentration (MIC50) typically in the range of 2–5 nM.[4] Its efficacy can be influenced by the viral strain and the presence of resistance-associated mutations.
Table 1: In Vitro Antiviral Activity of this compound Against HIV-1
| Cell Line | HIV-1 Strain | Assay Endpoint | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference(s) |
| MT-4 | HIV-1 IIIB | Cytopathic Effect | 11 | >100 µM | >9090 | [5] |
| CD4+ T lymphocytes | HIV-1 BaL | p24 Production | 8.5 | Not specified | >1100 | [5] |
| Monocyte-derived macrophages | HIV-1 BaL | p24 Production | 11 | Not specified | >1500 | [5] |
Mechanism of Action: HIV-1 Protease Inhibition
Atazanavir is designed as a structural analog of the peptide substrate of the HIV-1 protease. It binds to the active site of the enzyme, preventing the cleavage of viral polyproteins necessary for producing mature, infectious virions.
Caption: Mechanism of Atazanavir Action on HIV-1 Protease.
Resistance Profile
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For atazanavir, resistance is primarily associated with specific mutations in the protease gene of HIV-1.
Key Resistance Mutations
In vitro selection studies and clinical observations have identified several key mutations that confer resistance to atazanavir. The most notable is the I50L substitution.[4][6] Other significant mutations include M46I, I84V, and N88S.[7][8]
Phenotypic Consequences of Resistance Mutations
The presence of resistance mutations alters the susceptibility of HIV-1 to atazanavir, as quantified by the fold-change (FC) in the 50% inhibitory concentration (IC50) compared to the wild-type virus.
Table 2: Impact of I50L Mutation on Atazanavir Susceptibility
| Protease Genotype | Atazanavir Fold-Change (IC50) | Reference(s) |
| Wild-Type | 1.0 | [6] |
| I50L | 2.0 | [6] |
| A71V | ~1.0 | [6] |
| I50L + A71V | 7.0 | [6] |
Interestingly, the I50L mutation, while conferring resistance to atazanavir, has been shown to increase susceptibility to other protease inhibitors.[2][6]
Caption: Development of Atazanavir Resistance.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of this compound.
Antiviral Activity Assay
This protocol outlines a cell-based assay to determine the concentration of atazanavir that inhibits HIV-1 replication by 50% (EC50).
Workflow:
Caption: Workflow for Atazanavir Antiviral Activity Assay.
Detailed Steps:
-
Cell Preparation: Seed MT-4 cells in a 96-well microtiter plate at a density of 5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in the culture medium.
-
Drug Treatment: Add the diluted atazanavir to the wells containing the MT-4 cells. Include a "no drug" control.
-
Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1, such as HIV-1 IIIB, at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5 to 7 days.
-
Endpoint Measurement: After the incubation period, collect the cell culture supernatant.
-
Quantification: Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercially available p24 ELISA kit.[9][10]
-
Data Analysis: Plot the percentage of p24 inhibition against the log of the atazanavir concentration and determine the EC50 value using a non-linear regression analysis.
HIV-1 Protease Inhibition Assay
This protocol describes a biochemical assay to measure the direct inhibitory effect of atazanavir on the enzymatic activity of HIV-1 protease. A common method involves a Fluorescence Resonance Energy Transfer (FRET) substrate.[1][11][12]
Workflow:
References
- 1. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 2. The HIV-1 protease resistance mutation I50L is associated with resistance to atazanavir and susceptibility to other protease inhibitors in multiple mutational contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity and clinical efficacy of atazanavir in HIV-1-infected patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pishtazteb.com [pishtazteb.com]
- 11. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir sulfate, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. A comprehensive understanding of its metabolic fate is crucial for optimizing therapeutic efficacy, minimizing drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth exploration of the metabolism and biotransformation pathways of atazanavir, consolidating current scientific knowledge for researchers, scientists, and drug development professionals.
Atazanavir is primarily metabolized in the liver, with the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems playing pivotal roles. The major routes of biotransformation involve oxidation, with minor contributions from hydrolysis and N-dealkylation.[1][2][3] This guide will detail these pathways, the enzymes responsible, and the resulting metabolites. Furthermore, it will present quantitative data on enzyme kinetics and metabolite profiles, alongside detailed experimental protocols from key studies, to provide a comprehensive resource for laboratory and clinical research.
Core Metabolism and Biotransformation Pathways
Atazanavir undergoes extensive metabolism, primarily mediated by the CYP3A subfamily of enzymes, with CYP3A4 and CYP3A5 being the most significant contributors to its oxidative metabolism.[4][5] The major biotransformation pathways are monooxygenation and dioxygenation.[3] Minor pathways include N-dealkylation, hydrolysis, and glucuronidation.[1][2][3]
Oxidative Metabolism (CYP3A4/5)
The primary metabolic route for atazanavir is oxidation by CYP3A4 and CYP3A5. This leads to the formation of several metabolites, principally through mono- and di-oxygenation reactions.[2] Studies have shown that CYP3A5 can form certain mono-oxidized metabolites, such as M1 and M2, at a significantly faster rate than CYP3A4.[6]
UGT1A1-Mediated Glucuronidation and Inhibition
While atazanavir itself is a minor substrate for glucuronidation, it is a potent inhibitor of the UGT1A1 enzyme.[7] This inhibition is clinically significant as UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin. Inhibition of UGT1A1 by atazanavir leads to an accumulation of unconjugated bilirubin, a common and generally benign side effect known as hyperbilirubinemia.[7]
Quantitative Data on Atazanavir Metabolism
The following tables summarize the quantitative data available on the metabolites of atazanavir and the kinetics of the enzymes involved in its metabolism.
Table 1: In Vitro Inhibition of UGT1A1 by Atazanavir
| Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Mechanism | Reference |
| Human cDNA-expressed UGT1A1 | 2.4 | 1.9 | Linear mixed-type | [8] |
| Human Liver Microsomes | 2.5 | - | - | [8] |
Table 2: In Vitro Inhibition of CYP3A4 by Atazanavir
| Substrate | IC50 (µM) (without preincubation) | IC50 (µM) (with preincubation) | Reference |
| Triazolam | 5.7 (S.D. 4.1) | 0.31 (S.D. 0.13) | [9] |
Table 3: Identified Metabolites of Atazanavir in Human Plasma
| Metabolite ID (ter Heine et al., 2009)[4] | Metabolic Reaction |
| M1 | N-dealkylation |
| M2 | Carbamate hydrolysis |
| M3 | Carbamate hydrolysis |
| M4 | Hydroxylation |
| M5 | Keto-metabolite formation |
Table 4: Identified Metabolites of Atazanavir from In Vitro and In Vivo Studies (Li et al., 2013)[5]
| Metabolite ID | Metabolic Reaction |
| M1, M2, M7, M8, M13, M14 | Monooxidation |
| M15, M16, M17, M18 | Dioxidation |
| M3, M4, M19 | Hydrolysis |
| M5, M6a, M6b | N-dealkylation |
Key Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To identify the metabolites of atazanavir formed by hepatic enzymes.
Methodology based on Wempe and Anderson (2011): [10]
-
Incubation Mixture:
-
Human liver microsomes (1.0 mg protein/mL)
-
Atazanavir (10.0 µM)
-
NADPH (1.0 mM)
-
Phosphate buffer (pH 7.4)
-
-
Incubation Conditions:
-
Incubations are conducted at 37°C.
-
Time points for sampling can range from 0.5 to 90 minutes to characterize the formation of various metabolites.
-
-
Reaction Termination:
-
The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
-
Sample Analysis:
-
Samples are centrifuged to pellet the protein.
-
The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites.
-
LC-MS/MS for Metabolite Identification and Quantification
Objective: To separate, identify, and quantify atazanavir and its metabolites in biological matrices.
General Methodology:
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is commonly used.
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is used for elution.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Tandem mass spectrometry (MS/MS) is used for sensitive and specific detection of the parent drug and its metabolites. Multiple reaction monitoring (MRM) is often employed for quantification.
-
Visualization of Metabolic Pathways and Workflows
Caption: Major and minor metabolic pathways of atazanavir.
Caption: Mechanism of atazanavir-induced hyperbilirubinemia.
Caption: A typical workflow for in vitro metabolism studies.
Conclusion
The metabolism of this compound is a complex process primarily driven by CYP3A enzymes, leading to a variety of oxidized metabolites. Its potent inhibition of UGT1A1 is a key pharmacodynamic interaction that results in a well-characterized clinical side effect. A thorough understanding of these pathways and the factors that can influence them, such as genetic polymorphisms in metabolizing enzymes and co-administered drugs, is essential for the safe and effective use of atazanavir in the treatment of HIV-1 infection. This guide provides a foundational resource for professionals engaged in the research and development of antiretroviral therapies.
References
- 1. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atazanavir Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of atazanavir and atazanavir/ritonavir on the pharmacokinetics of the next-generation HIV integrase inhibitor, S/GSK1349572 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Atazanavir Metabolism According to CYP3A5 Status: An In Vitro-In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir Sulfate, a potent azapeptide protease inhibitor of the human immunodeficiency virus type 1 (HIV-1), serves as a critical tool for dissecting the intricate mechanisms of viral replication. By specifically targeting the viral protease, an enzyme essential for the maturation of infectious virions, Atazanavir allows researchers to probe the lifecycle of HIV-1 and other retroviruses. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental protocols, and its impact on host cell signaling pathways, offering a valuable resource for scientists in the field of virology and drug development.
Mechanism of Action: Inhibiting Viral Maturation
Atazanavir's primary mechanism of action is the potent and specific inhibition of the HIV-1 protease.[1] This viral enzyme is responsible for the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors, a crucial step in the viral maturation process.[1][2] These polyproteins contain the structural and enzymatic components of the virus. By binding to the active site of the protease, Atazanavir acts as a competitive inhibitor, preventing the processing of these polyproteins.[1] This blockade results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[1]
The unique binding characteristics of Atazanavir, which can adopt two conformations in the active site, contribute to its high affinity and potency.[3] This interaction involves a significant number of hydrophobic and hydrogen-bonding interactions.[3]
Quantitative Analysis of Atazanavir's Inhibitory Activity
The potency of this compound has been quantified in numerous studies, providing valuable data for its use as a research tool. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that define its efficacy against HIV-1 protease.
| Parameter | Wild-Type HIV-1 Protease | Resistant Variants | Reference |
| IC50 | 2-5 nM (in cell culture) | Fold change in IC50 varies depending on the specific mutation(s). For example, the I50L mutation is a signature for Atazanavir resistance. | [1] |
| Ki | 0.48 ± 0.06 nM (Subtype B) | Ki can increase with resistance mutations. For example, the BV82F mutant showed a 15-fold increase in Ki for amprenavir, indicating the complex nature of cross-resistance.[3] | [3] |
Experimental Protocols for Studying Viral Replication with Atazanavir
This compound is a versatile tool in a variety of experimental settings to study different aspects of viral replication. Below are detailed methodologies for key experiments.
HIV-1 Protease Activity Assay (FRET-based)
This assay measures the enzymatic activity of HIV-1 protease in the presence of inhibitors like Atazanavir. It utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer or FRET). Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate (e.g., containing a cleavage site for HIV-1 protease)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant HIV-1 protease to each well.
-
Add the different concentrations of Atazanavir or a vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FRET peptide substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the reaction velocities against the Atazanavir concentrations to determine the IC50 value.
HIV-1 Infectivity Assay (Single-Cycle Reporter Assay)
This assay quantifies the infectivity of HIV-1 particles produced in the presence of Atazanavir. It often employs reporter cell lines, such as TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.
Materials:
-
HIV-1 producer cells (e.g., HEK293T)
-
Proviral DNA plasmid (e.g., pNL4-3)
-
Transfection reagent
-
TZM-bl reporter cells
-
This compound
-
Cell culture media and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HIV-1 producer cells (e.g., HEK293T) in culture plates.
-
Transfect the cells with the proviral DNA plasmid to produce HIV-1 particles.
-
During or after transfection, treat the producer cells with various concentrations of this compound or a vehicle control.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by centrifugation.
-
Seed TZM-bl cells in a 96-well white plate.
-
Infect the TZM-bl cells with the virus supernatants produced in the presence of different Atazanavir concentrations.
-
Incubate for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the Atazanavir concentrations to determine the EC50 value (the concentration that inhibits viral infectivity by 50%).
Western Blot Analysis of HIV-1 Gag Processing
This technique is used to visualize the effect of Atazanavir on the cleavage of the Gag polyprotein. The accumulation of unprocessed or partially processed Gag precursors is indicative of protease inhibition.
Materials:
-
HIV-1 infected cells or purified virions produced in the presence of Atazanavir
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIV-1 Gag (e.g., anti-p24)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from HIV-1 infected cells treated with different concentrations of Atazanavir, or lyse purified virions produced under the same conditions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIV-1 Gag overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The accumulation of the full-length Gag precursor (Pr55) and intermediate cleavage products will be apparent in the presence of effective concentrations of Atazanavir.
Impact on Host Cell Signaling Pathways
Beyond its direct antiviral effect, Atazanavir can also modulate host cell signaling pathways, which can have implications for both its therapeutic efficacy and potential side effects. Understanding these off-target effects is crucial for a comprehensive evaluation of the drug's utility in research.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Several studies have shown that Atazanavir can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in various cell types, including hepatocytes and adipocytes.[4] This response is triggered by an accumulation of unfolded or misfolded proteins in the ER. The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. In the context of adipocytes, Atazanavir-induced ER stress has been linked to impaired adipogenesis and apoptosis, potentially contributing to the lipodystrophy observed in some patients.[4][5]
Atazanavir-induced ER Stress and Unfolded Protein Response (UPR).
NF-κB and MAPK Signaling Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation, cell survival, and proliferation. Some studies suggest that HIV protease inhibitors, including Atazanavir, can modulate these pathways. For instance, some protease inhibitors have been shown to affect NF-κB activation, which is a key transcription factor for HIV-1 gene expression.[6][7] The modulation of these pathways by Atazanavir can have complex and cell-type-specific effects on viral replication and host cell function. Further research is needed to fully elucidate the intricate interplay between Atazanavir and these critical signaling cascades in the context of HIV infection.
Potential modulation of NF-κB and MAPK signaling by Atazanavir.
Logical Workflow for Studying Atazanavir Resistance
The emergence of drug resistance is a major challenge in antiviral therapy. Atazanavir can be used as a tool to study the mechanisms of resistance. A typical workflow for investigating Atazanavir resistance is outlined below.
Workflow for investigating Atazanavir resistance mechanisms.
Conclusion
This compound is an invaluable tool for researchers investigating the intricacies of viral replication. Its well-defined mechanism of action, coupled with a wealth of quantitative data on its inhibitory properties, allows for precise experimental design. The detailed protocols provided in this guide offer a starting point for utilizing Atazanavir to probe various aspects of the viral life cycle, from enzymatic activity to the production of infectious particles. Furthermore, an understanding of its effects on host cell signaling pathways provides a more complete picture of its biological activity. As research into viral pathogenesis and antiviral drug discovery continues, this compound will undoubtedly remain a cornerstone reagent in the virologist's toolkit.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of HIV-1 CRF_01 A/E Protease Inhibitor Resistance: Structural determinants for maintaining sensitivity and developing resistance to atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanism Underlying Highly-Active or Antiretroviral Therapy-Induced Lipodystrophy: Atazanavir, a Protease Inhibitor, Compromises Adipogenic Conversion of Adipose-Derived Stem/Progenitor Cells through Accelerating ER Stress-Mediated Cell Death in Differentiating Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]
- 7. PD-1 suppression enhances HIV reactivation and T-cell immunity via MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir Sulfate, an azapeptide analogue, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[1] By selectively targeting and binding to the active site of the HIV-1 protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This action results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound, covering its enzymatic inhibition, antiviral activity, and cytotoxicity. Additionally, insights into its effects on cellular pathways are presented.
Data Presentation: Quantitative Analysis of this compound In Vitro Activity
The following tables summarize the key in vitro activity parameters of this compound, providing a comparative overview of its potency and cytotoxic profile.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Cell Line/Assay Condition | HIV-1 Strain | Value | Reference |
| EC50 | RF/MT-2 cells | RF | 3.89 nM | [3] |
| EC50 | Various cell lines (PBMCs, macrophages, CEM-SS, MT-2) | Laboratory and clinical isolates | 2 to 5 nM | |
| IC50 | Virus-infected H9 cells | Not specified | ~47 nM | [3] |
Table 2: In Vitro Inhibition of HIV-1 Protease by this compound
| Parameter | Assay Condition | Value | Reference |
| Ki | Cell-free enzymatic assay | 2.66 nM | [3] |
Table 3: In Vitro Cytotoxicity of this compound
| Parameter | Cell Line | Assay | Value | Reference | | :--- | :--- | :--- | :--- | | CC50 | Host cells (unspecified) | XTT Assay | Not specified (protocol described) |[4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of this compound.
Protocol 1: HIV-1 Protease Enzymatic Assay (Fluorogenic)
This protocol determines the inhibitory activity of this compound against purified HIV-1 protease using a fluorogenic substrate.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate (e.g., based on EDANS/DABCYL FRET pair)[5]
-
Assay Buffer: 1 M NaCl, 1 mM EDTA, 0.1 M sodium acetate (pH 5.5), 0.1% polyethylene glycol 8000[4]
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 80 µL of the diluted this compound or vehicle control (for no-inhibitor wells).
-
Add 10 µL of purified HIV-1 protease (final concentration ~2.5 nM) to each well.[4]
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 1-15 µM).[4]
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[4][6]
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[4]
Protocol 2: Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)
This assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible cell line by quantifying the production of the viral p24 capsid protein.
Materials:
-
Susceptible host cells (e.g., MT-2, CEM-SS, or PBMCs)
-
HIV-1 viral stock (e.g., HIV-1IIIB, HIV-1RF)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density of 1 x 105 cells/mL in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the diluted this compound or medium control to the appropriate wells.
-
Infect the cells by adding 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[7]
-
Determine the EC50 value by plotting the percentage of inhibition of p24 production against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay (XTT)
This protocol assesses the cytotoxic effect of this compound on host cells using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, which measures mitochondrial dehydrogenase activity in viable cells.
Materials:
-
Host cells (same as used in the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound or medium control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 6 days).[4]
-
Following incubation, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator, or until the color change is sufficient.
-
Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action and HIV Life Cycle Inhibition
This compound's primary mechanism of action is the inhibition of HIV-1 protease, which is crucial for the maturation of new viral particles.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the general workflow for the in vitro assessment of this compound.
Atazanavir-Induced Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
In addition to its primary antiviral activity, Atazanavir has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). This can contribute to off-target effects and potential toxicities.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. raybiotech.com [raybiotech.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Atazanavir Sulfate, a potent HIV-1 protease inhibitor. The following sections describe the necessary cell culture techniques, cytotoxicity assays, and viral replication assays to determine the compound's antiviral activity.
Introduction
This compound is an azapeptide HIV-1 protease inhibitor that specifically targets the viral protease enzyme.[1][2] This enzyme is crucial for the cleavage of viral Gag and Gag-Pol polyproteins, a necessary step in the maturation of infectious virions.[1][3][4] By inhibiting this process, Atazanavir prevents the formation of mature, infectious HIV particles.[1][3][4] These protocols outline the experimental procedures to quantify the inhibitory effects of this compound on HIV-1 replication in relevant cell lines.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the accurate assessment of Atazanavir's efficacy. T-lymphocyte and macrophage cell lines are common choices as they are primary targets of HIV-1 in vivo.
Table 1: Recommended Human Cell Lines for Atazanavir Efficacy Studies
| Cell Line | Cell Type | Key Characteristics |
| H9 | T-lymphocyte | A classic cell line used for HIV-1 isolation and propagation.[5] |
| MT-2 | T-lymphotropic | Highly permissive to HIV-1 infection and replication.[5] |
| CEM-GFP | T-lymphoblast | Reporter cell line expressing Green Fluorescent Protein (GFP) upon HIV infection. |
| A3.01 | T-lymphoblastic | Subclone of the CEM cell line, highly susceptible to HIV-1 infection. |
| ACH-2 | T-cell | Latently infected with a single integrated copy of the HIV-1 genome. |
| U251, T98G, LN229 | Glioblastoma | Used to study the effects of Atazanavir on non-lymphoid cells.[5] |
| HepG2 | Hepatocyte | Useful for studying drug metabolism and potential hepatotoxicity.[5] |
Experimental Workflow
The overall workflow for testing the efficacy of this compound involves determining its cytotoxicity to select a non-toxic concentration range for antiviral assays, followed by the quantification of viral replication inhibition.
Caption: Experimental workflow for this compound efficacy testing.
Signaling Pathway: HIV Life Cycle and Inhibition by Atazanavir
Atazanavir acts at a late stage of the HIV life cycle, specifically inhibiting the protease enzyme responsible for viral maturation.
Caption: HIV life cycle and the inhibitory action of Atazanavir.
Experimental Protocols
Protocol 1: Cytotoxicity Assay using XTT
This protocol determines the concentration of this compound that is toxic to the host cells, allowing for the selection of non-toxic concentrations for antiviral assays. The XTT assay measures the metabolic activity of cells, which correlates with cell viability.[6]
Materials:
-
Selected host cell line
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom microplates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 to 10,000 cells in 100 µL of complete culture medium per well in a 96-well plate.[6]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
XTT Assay:
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.[6]
-
Incubate the plate for 2-5 hours at 37°C, protected from light.[6]
-
Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Table 2: Example Cytotoxicity Data for this compound
| This compound (µM) | Absorbance (450nm) | % Cell Viability |
| 0 (Untreated Control) | 1.250 | 100 |
| 1 | 1.245 | 99.6 |
| 10 | 1.200 | 96.0 |
| 25 | 1.050 | 84.0 |
| 50 | 0.625 | 50.0 |
| 100 | 0.150 | 12.0 |
Protocol 2: HIV-1 p24 Antigen ELISA
This assay quantifies the amount of p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.[8]
Materials:
-
Supernatant from HIV-1 infected cell cultures
-
p24 ELISA kit (commercial kits are widely available)
-
Recombinant p24 standard
-
Wash buffer
-
Detection antibody (e.g., biotinylated anti-p24)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody against p24 antigen and incubate overnight at room temperature. (This step is often pre-done in commercial kits).
-
-
Sample and Standard Preparation:
-
Prepare serial dilutions of the recombinant p24 standard to generate a standard curve (e.g., 0 to 400 pg/mL).[6]
-
Harvest supernatant from the infected and treated cell cultures. It may be necessary to dilute the samples.
-
-
Assay:
-
Add 100 µL of standards and samples to the wells in duplicate.
-
Incubate for 1-2 hours at 37°C.[6]
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate as before.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Wash the plate as before.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 50-100 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the p24 standards.
-
Determine the concentration of p24 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the untreated infected control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration.
-
Table 3: Example p24 ELISA Data for this compound Efficacy
| This compound (nM) | p24 Concentration (pg/mL) | % Inhibition |
| 0 (Infected Control) | 350 | 0 |
| 1 | 280 | 20 |
| 2.5 | 210 | 40 |
| 5 | 175 | 50 |
| 10 | 90 | 74.3 |
| 20 | 35 | 90 |
Protocol 3: Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.[9] A reduction in RT activity in the culture supernatant indicates inhibition of viral replication.
Materials:
-
Supernatant from HIV-1 infected cell cultures
-
Reverse Transcriptase Assay Kit (colorimetric or fluorometric)
-
Lysis buffer
-
Reaction buffer
-
Template/primer (e.g., poly(A)/oligo(dT))
-
Labeled nucleotides (e.g., DIG- and Biotin-dUTP)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cell-free supernatant from infected and treated cultures.
-
Lyse the viral particles in the supernatant using the provided lysis buffer to release the RT enzyme.
-
-
RT Reaction:
-
Prepare a reaction mixture containing reaction buffer, template/primer, and labeled nucleotides.
-
Add the lysed sample to the reaction mixture.
-
Incubate at 37°C for 1-2 hours to allow for the synthesis of labeled DNA.[10]
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.
-
Incubate for 1 hour at 37°C.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD).
-
Incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add a peroxidase substrate (e.g., ABTS) and incubate until color develops.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis:
-
The absorbance is proportional to the RT activity.
-
Calculate the percentage of inhibition of RT activity for each this compound concentration compared to the untreated infected control.
-
Determine the EC50 by plotting the percentage of inhibition against the drug concentration.
-
Table 4: Example Reverse Transcriptase Assay Data
| This compound (nM) | RT Activity (Absorbance) | % Inhibition |
| 0 (Infected Control) | 1.500 | 0 |
| 1 | 1.200 | 20 |
| 2.5 | 0.900 | 40 |
| 5 | 0.750 | 50 |
| 10 | 0.450 | 70 |
| 20 | 0.150 | 90 |
Summary of Quantitative Data
The following table summarizes key in vitro efficacy and cytotoxicity data for this compound.
Table 5: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Ki (Inhibition Constant) | Cell-free assay | 2.66 nM | [5] |
| IC50 (vs. p55 cleavage) | H9 cells | ~47 nM | [5] |
| EC50 (Antiviral Activity) | RF/MT-2 strains | 3.89 nM | [5] |
| CC50 (Cytotoxicity) | Host cells | Varies by cell line | [5][7] |
Conclusion
These protocols provide a comprehensive framework for the in vitro evaluation of this compound's efficacy against HIV-1. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the compound's antiviral activity and cytotoxicity, which is essential for preclinical drug development and further research into its mechanism of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 4. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profoldin.com [profoldin.com]
Introduction
Atazanavir Sulfate (ATZ) is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low solubility and high permeability.[3][4] Its oral bioavailability is often limited by pH-dependent solubility, rapid first-pass metabolism, and P-glycoprotein efflux.[3][5][6] Developing sustained-release (SR) formulations for this compound is a key research goal aimed at improving its therapeutic efficacy. SR systems can enhance bioavailability, reduce dosing frequency, minimize side effects like hyperbilirubinemia and nephrolithiasis, and improve patient compliance.[1][7]
This document provides detailed application notes and protocols for the research and development of various sustained-release formulations of this compound, including lipid-based nanoparticles and polymeric matrix systems.
Logical Workflow for Sustained-Release Formulation Development
The development process for a novel sustained-release formulation follows a structured pipeline from initial design to pre-clinical evaluation. This involves selecting appropriate materials, preparing the formulation, and conducting a comprehensive series of characterization tests to ensure quality and performance.
Caption: General workflow for developing and evaluating sustained-release drug delivery systems.
Application Note 1: Lipid-Based Nanoparticulate Systems
Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are promising systems for enhancing the oral bioavailability of lipophilic drugs like Atazanavir.[8][9] They can improve drug solubility, protect the drug from degradation in the gastrointestinal tract, and facilitate lymphatic transport, thereby bypassing first-pass metabolism.[8]
Formulation Strategy: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are stabilized by surfactants. The hot homogenization technique followed by ultrasonication is a common and effective method for their preparation.[8]
Data Summary: SLN Formulations & Characteristics
The choice of lipids and surfactants significantly impacts the final characteristics of the SLNs, such as particle size, entrapment efficiency, and drug release profile.
| Formulation Code (Example) | Solid Lipid | Surfactant/Stabilizer | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Release (at 12h) (%) | Reference |
| F18 (Optimized) | Witepsol E85 | Tego Care 450 | 79.21 | -16.1 | 99.52 | 81.40 | [8] |
| - | Tri-stearin | Cremophor RH40 | >100 | -15.1 to -23.57 | 94.83 - 99.52 | 54.90 - 81.40 | [8] |
| - | Precirol ATO 5 | Cremophor RH 40 | 227.6 | - | 71.09 | ~70 (at 12h) | [9] |
| - | - | - | ~167 | - | - | - | [10][11] |
Experimental Protocol: Preparation of Atazanavir-Loaded SLNs by Hot Homogenization
This protocol is based on the methodology for preparing Atazanavir-loaded SLNs.[8]
Materials:
-
This compound (Drug)
-
Solid Lipid (e.g., Witepsol E85, Tri-stearin, Precirol ATO 5)[8][9]
-
Surfactant/Stabilizer (e.g., Tego Care 450, Cremophor RH40, Pluronic F68)[8][9]
-
Organic Solvents (e.g., Methanol, Chloroform)[8]
-
Distilled Water
Equipment:
-
Rotary Evaporator
-
Water Bath
-
High-Shear Homogenizer
-
Probe Sonicator
-
Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Dissolve a defined amount of this compound and the chosen solid lipid (e.g., Witepsol E85) in a 1:1 mixture of methanol and chloroform.[8]
-
Remove the organic solvents completely using a rotary evaporator to form a thin lipid film.[8]
-
Melt the lipid layer by heating it in a water bath to a temperature approximately 5°C above the melting point of the lipid.[8]
-
-
Preparation of Aqueous Phase:
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer.
-
Continue homogenization for a specified time (e.g., 30 minutes) to form a coarse oil-in-water emulsion.[9]
-
-
Nanoparticle Formation:
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring, which allows the lipid to recrystallize and form solid nanoparticles.
-
-
Optional Lyophilization:
-
For conversion to a dry powder, the SLN dispersion can be mixed with a cryoprotectant (e.g., 1% w/v mannitol) and freeze-dried.[9]
-
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs) via hot homogenization.
Application Note 2: Polymeric Floating Matrix Tablets
Gastro-retentive drug delivery systems, such as floating matrix tablets, are designed to remain in the stomach for an extended period, which is particularly beneficial for drugs like Atazanavir that have enhanced solubility and absorption in the acidic environment of the stomach.[1][3] These systems can provide sustained drug release, leading to improved bioavailability.
Formulation Strategy: Non-Ebullient Floating Tablets
These tablets are formulated using swellable polymers that, upon contact with gastric fluid, form a gel-like matrix. This matrix swells, reduces in density to less than that of gastric fluid (allowing it to float), and controls the release of the drug via diffusion and/or erosion. Polymers like HPMC K100M and PEO are commonly used.[1]
Data Summary: Floating Matrix Tablet Formulations & Performance
The type and concentration of the polymer are critical factors that influence the floating properties and the rate of drug release.
| Formulation Code (Example) | Polymer(s) | Polymer Conc. (%) | Floating Lag Time | Total Float Time (hrs) | Drug Release (at 10h) (%) | Reference |
| F4 | Pullulan Gum | 44.4% | < 2 min | > 10 | 79 | [1][12] |
| F12 | HPMC K100M | 44.0% | < 2 min | > 12 | 37 | [1] |
| F8 | PEO WSR Coagulant | 44.4% | < 2 min | > 12 | 45.8 | [1][12] |
| F13 | PEO + HPMC K100M | 28.5% total | < 2 min | > 12 | 34.2 | [1] |
| Optimized | Methocel K100M, Ethyl Cellulose, NaHCO₃ | - | - | > 12 | 99.76 (at 12h) | [13][14] |
Experimental Protocol: Preparation of Floating Matrix Tablets by Direct Compression
This protocol describes a standard direct compression method for manufacturing floating tablets.[1]
Materials:
-
This compound (Drug)
-
Sustained-Release Polymer (e.g., HPMC K100M, Pullulan Gum, PEO WSR Coagulant)[1]
-
Filler/Binder (e.g., Microcrystalline Cellulose)
-
Glidant (e.g., Talc)[1]
-
Lubricant (e.g., Magnesium Stearate)[1]
Equipment:
-
Blender (e.g., V-blender or geometric mixing)
-
Tablet Compression Machine
Procedure:
-
Sifting: Accurately weigh all ingredients. Sift this compound and the other excipients (polymer, filler) through a #40 sieve to ensure uniform particle size and de-agglomeration.[1]
-
Blending:
-
Place the sifted drug and polymers into a blender.
-
Mix for 15-20 minutes to achieve a homogenous blend.
-
Add the glidant (Talc) and lubricant (Magnesium Stearate) to the blend and mix for an additional 3-5 minutes.
-
-
Compression:
-
Load the final blend into the hopper of a tablet compression machine.
-
Compress the blend into tablets of a specified weight and hardness.
-
-
Evaluation:
-
Evaluate the prepared tablets for physicochemical properties such as weight variation, hardness, friability, and drug content.
-
Protocol 1: Standard Characterization of Formulations
Consistent and thorough characterization is essential to ensure the quality and performance of the developed sustained-release formulations.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry measures the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the nanoparticles.
-
Procedure:
Entrapment Efficiency (EE) and Drug Loading (DL)
-
Principle: This method involves separating the unentrapped (free) drug from the nanoparticles and quantifying the amount of drug that has been successfully encapsulated.
-
Procedure:
-
Place a known amount of the nanoparticle dispersion into a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.[15]
-
Carefully collect the supernatant, which contains the unentrapped drug.
-
Measure the concentration of the drug in the supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.[15]
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release (Dissolution Study)
-
Principle: This test evaluates the rate and extent of drug release from the formulation over time in a simulated physiological fluid.
-
Procedure (for Nanoparticles using Dialysis Method): [9][16]
-
Activate a dialysis bag (e.g., MWCO 12,000 Da) by soaking it in the dissolution medium.
-
Place a specific volume of the nanoparticle formulation (equivalent to a known amount of Atazanavir) inside the dialysis bag and seal both ends.[16]
-
Suspend the bag in a vessel of a USP dissolution apparatus (Type I or II) containing 900 mL of dissolution medium (e.g., 0.1 N HCl pH 1.2, or phosphate buffer pH 6.8).[9][16]
-
Maintain the temperature at 37 ± 0.5°C and stir at a constant speed (e.g., 50 or 100 rpm).[9][16]
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Filter the samples and analyze the drug concentration using HPLC or UV-Vis spectrophotometry.
-
Solid-State Characterization (FTIR & DSC)
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify any potential chemical interactions between the drug and the excipients. Samples of the pure drug, individual excipients, and the final formulation are scanned, and their spectra are compared for any significant shifts or disappearance of characteristic peaks.[1][8]
-
Differential Scanning Calorimetry (DSC): Used to evaluate the physical state of the drug within the formulation (crystalline vs. amorphous). A shift or disappearance of the drug's melting endotherm in the formulation's thermogram suggests that the drug is molecularly dispersed or has converted to an amorphous state, which can enhance solubility.[9][16]
Protocol 2: Quantitative Analysis of Atazanavir by RP-HPLC
A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is crucial for the accurate quantification of this compound in bulk, during formulation development, and in dissolution samples. The following is a consolidated protocol based on several published methods.[17][18][19][20]
Chromatographic Conditions
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [17][18][19] |
| Mobile Phase | Varies; common mixtures include: • Methanol:Water (90:10 v/v), pH 3.55 with Acetic Acid • Acetonitrile:Water (80:20 v/v), pH 3.0 • 1% Acetic Acid:Methanol (20:80 v/v) | [17][18][19] |
| Flow Rate | 0.5 - 1.0 mL/min | [17][18][19] |
| Detection Wavelength | 249 nm or 255 nm | [17][18][19] |
| Injection Volume | 20 µL | [19] |
| Column Temperature | Ambient or 30°C | [19][20] |
| Retention Time | Typically 3.7 - 8.4 min (depends on exact conditions) | [17][18][19] |
Procedure
-
Preparation of Mobile Phase: Prepare the chosen mobile phase, filter it through a 0.45 µm membrane filter, and degas it by sonication for 10-15 minutes.[17]
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[17]
-
Preparation of Calibration Curve:
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from approximately 10 to 100 µg/mL.[17][19]
-
Inject each standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit good linearity (R² ≥ 0.999).[17][18]
-
-
Sample Analysis:
-
Prepare the sample solution by dissolving the formulation in the mobile phase, ensuring the final concentration falls within the linear range of the calibration curve.
-
Inject the sample solution and record the chromatogram.
-
Determine the concentration of Atazanavir in the sample by comparing its peak area to the calibration curve.
-
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ gastric floating gel of atazanavir sulphate for sustained release: formulation, optimization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Optimized self-nanoemulsifying drug delivery system of atazanavir with enhanced oral bioavailability: in vitro/in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atazanavir-loaded Eudragit RL 100 nanoparticles to improve oral bioavailability: optimization and in vitro/in vivo appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Boosting the Brain Delivery of Atazanavir through Nanostructured Lipid Carrier-Based Approach for Mitigating NeuroAIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid lipid nanoparticles enhance the delivery of the HIV protease inhibitor, atazanavir, by a human brain endothelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mathewsopenaccess.com [mathewsopenaccess.com]
- 16. Atazanavir-Loaded Crosslinked Gamma-Cyclodextrin Nanoparticles to Improve Solubility and Dissolution Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a stability-indicating RP–HPLC method for estimation of this compound in bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. sciensage.info [sciensage.info]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Atazanavir Sulfate in preclinical research to investigate its interactions within combination therapies. The protocols detailed below are intended to offer standardized methods for assessing synergistic, additive, or antagonistic effects when combined with other antiretroviral agents, particularly other protease inhibitors.
Introduction to this compound
Atazanavir is an azapeptide HIV-1 protease inhibitor (PI) that plays a crucial role in combination antiretroviral therapy (cART). [1]It selectively binds to the active site of HIV-1 protease, an enzyme essential for the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, rendering them non-infectious. [2][3]Atazanavir is often co-administered with a low dose of ritonavir, another protease inhibitor, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby "boosting" atazanavir's plasma concentrations. [4] Understanding the intricate interactions of atazanavir with other antiretroviral drugs is paramount for optimizing therapeutic regimens, overcoming drug resistance, and minimizing toxicity. These notes provide the foundational protocols to explore these interactions in a laboratory setting.
Quantitative Data on Atazanavir Interactions
The following tables summarize key quantitative parameters for Atazanavir, both alone and in combination, derived from various in vitro and in vivo studies.
Table 1: In Vitro Anti-HIV-1 Activity of Atazanavir
| Parameter | Value | Cell Line/Virus |
| EC50 | 2-5 nM | Wild-type HIV-1 |
| EC90 | 9-15 nM | Wild-type HIV-1 |
EC50/EC90: 50% and 90% effective concentration, respectively.
Table 2: Pharmacokinetic Parameters of Atazanavir in Combination Therapy (Clinical Data)
| Co-administered Drug(s) | Atazanavir Parameter | Value | Notes |
| Ritonavir (100 mg) | Cmin | 390 ± 460 ng/mL | Boosted regimen. [5] |
| Ritonavir (100 mg) | Cmax | 3051 ± 1996 ng/mL | Boosted regimen. [5] |
| Ritonavir (100 mg) | AUC24 | 29,913 ± 17,686 ng·h/mL | Boosted regimen. [5] |
| Lopinavir/Ritonavir | Cmin | 876 ± 460 ng/mL | Combination with LPV/r provides a higher Atazanavir Cmin. [5] |
Cmin: Trough concentration; Cmax: Maximum concentration; AUC24: Area under the curve over 24 hours.
Signaling Pathways and Mechanistic Insights
Atazanavir's interactions with other drugs and its cellular effects are not solely limited to HIV-1 protease inhibition. Understanding its impact on cellular signaling pathways is crucial for a comprehensive assessment of combination therapies.
Caption: Atazanavir's primary mechanism and cellular effects.
Recent studies suggest that Atazanavir can induce endoplasmic reticulum (ER) stress, which may contribute to cellular apoptosis. [4]This is an important consideration when combining it with other drugs that may also affect cellular stress pathways. Furthermore, Atazanavir has been shown to inhibit adipogenesis, the formation of fat cells, which could be a factor in the metabolic side effects observed with some protease inhibitors. [4]
Experimental Protocols
In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of Atazanavir alone and in combination with other antiretroviral agents.
Caption: Workflow for determining anti-HIV activity.
Materials:
-
Target cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or a susceptible T-cell line like CEM-GXR)
-
HIV-1 viral stock
-
This compound and other test compounds
-
96-well cell culture plates
-
Complete cell culture medium
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Preparation: Seed target cells in a 96-well plate at a predetermined optimal density.
-
Drug Dilution: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. For combination studies, a fixed-ratio or a checkerboard (matrix) dilution series can be used.
-
Drug Treatment: Add the drug dilutions to the appropriate wells. Include wells for each drug alone and the combinations, as well as no-drug controls.
-
Infection: Add a pre-titered amount of HIV-1 to the wells.
-
Incubation: Incubate the plates for a period of 3 to 7 days, allowing for viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 for each drug alone and for the combinations. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of Atazanavir and its combinations on host cells to determine the therapeutic index.
Materials:
-
Host cells (same as used in the antiviral assay)
-
This compound and other test compounds
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a acidified isopropanol solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the incubation period.
-
Drug Treatment: Add serial dilutions of Atazanavir and the combination drug(s) to the wells. Include a no-drug control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure
References
- 1. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atazanavir - Wikipedia [en.wikipedia.org]
- 4. Cellular Mechanism Underlying Highly-Active or Antiretroviral Therapy-Induced Lipodystrophy: Atazanavir, a Protease Inhibitor, Compromises Adipogenic Conversion of Adipose-Derived Stem/Progenitor Cells through Accelerating ER Stress-Mediated Cell Death in Differentiating Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-Tat Exacerbates the Actions of Atazanavir, Efavirenz, and Ritonavir on Cardiac Ryanodine Receptor (RyR2) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support center for atazanavir sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] Its solubility is highly pH-dependent, being practically insoluble at neutral pH.[1] For optimal dissolution, an acidic environment is required.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3][4] It is soluble in DMSO at concentrations up to 166 mg/mL.[5] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[4]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
This is a common issue known as "crashing out." It occurs when the drug, which is soluble in the organic solvent, is introduced into an aqueous medium where its solubility is poor. To mitigate this, consider the following:
-
Lower the final concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit at the pH of your medium.
-
Increase the solvent concentration (with caution): While increasing the percentage of the organic solvent in the final solution can help, be mindful of solvent toxicity to your cells. It is crucial to run a vehicle control to assess the effect of the solvent on your experimental system.
-
Use a surfactant or co-solvent: Incorporating a small amount of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 in your final dilution can help maintain solubility.[]
-
pH adjustment: If your experimental system allows, acidifying the aqueous medium can improve the solubility of this compound.[2]
Q4: Are there any advanced formulation strategies to improve the solubility of this compound for in vitro studies?
Yes, several techniques can enhance the aqueous solubility of this compound:
-
Nanocrystallization: This technique reduces the particle size of the drug, thereby increasing its surface area and dissolution rate.[7]
-
Hydrotropic Solubilization: Using hydrotropic agents like urea and sodium benzoate can significantly increase the aqueous solubility of this compound.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing solubility and dissolution.[10]
-
Spherical Crystallization: This technique can improve the flow properties, solubility, and dissolution rate of the drug.[11]
Troubleshooting Guide
Issue: Low or inconsistent results in in vitro assays.
This could be due to poor solubility and bioavailability of this compound in your experimental setup.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution is clear and free of precipitates.
-
Use fresh, high-purity solvents.
-
Store stock solutions appropriately, typically at -20°C, and avoid repeated freeze-thaw cycles.[4]
-
-
Optimize Dilution Protocol:
-
Perform serial dilutions to reach the final concentration.
-
Add the drug stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
-
-
Assess Solubility in Your System:
-
Before conducting your main experiment, perform a preliminary solubility test of this compound in your specific cell culture medium or buffer at the desired concentration.
-
Visually inspect for any precipitation or cloudiness.
-
-
Consider a Different Solubilization Approach:
-
If direct dilution from an organic stock is problematic, explore the formulation strategies mentioned in the FAQ section, such as using surfactants or preparing a nanocrystal formulation.
-
Data on this compound Solubility
The following table summarizes the solubility of this compound in various solvents and with different enhancement techniques.
| Solvent/Technique | Solubility | Reference |
| Pure Drug | ||
| Water (Distilled) | 4.174 ± 0.02 mg/mL | [7] |
| Water (Slightly soluble) | 4-5 mg/mL | [2][12] |
| Phosphate Buffer (pH 6.8) | 20.547 ± 0.05 mg/mL | [7] |
| DMSO | 100 mg/mL (124.54 mM) | [3] |
| DMSO | 166 mg/mL (206.74 mM) with ultrasonic and warming | [5][] |
| Ethanol | ~2 mg/mL | [4] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4] |
| With Enhancement Techniques | ||
| Nanocrystals (in Distilled Water) | 40.068 ± 0.09 mg/mL | [7] |
| Nanocrystals (in Phosphate Buffer pH 6.8) | 160.182 ± 0.14 mg/mL | [7] |
| Hydrotropic Solubilization (Urea) | 4.42-fold increase in water | [8] |
| Hydrotropic Solubilization (Sodium Benzoate) | 3.178-fold increase in water | [8] |
| Hydrotropic Solubilization (Urea + Sodium Benzoate) | 8.78-fold increase in water | [8] |
| Spherical Agglomerates | 4.88 to 39.89 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[3]
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4]
Protocol 2: Nanocrystallization of this compound (Emulsion-Solvent Diffusion Method)
This protocol is a generalized representation based on the principles described in the literature.[7]
-
Organic Phase Preparation: Dissolve this compound and a stabilizer (e.g., PEG 6000) in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the anti-solvent.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring to form an emulsion.
-
Solvent Removal: Remove the organic solvent by stirring for an extended period (e.g., 4-5 hours) at a controlled speed.
-
Nanosuspension Formation: As the organic solvent diffuses into the aqueous phase, the drug precipitates as nanocrystals.
-
Cooling and Storage: Rapidly cool the resulting nanosuspension and store appropriately.
Visualizations
Caption: A logical workflow for preparing this compound solutions for in vitro experiments.
Caption: Atazanavir inhibits HIV-1 protease, preventing the cleavage of viral polyproteins.
References
- 1. icjpir.com [icjpir.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Enhancement of flow properties, solubility, and dissolution of the atazanavir by spherical crystallization | Journal of Applied Pharmaceutical Research [japtronline.com]
- 12. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Welcome to the technical support center for Atazanavir Sulfate crystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystals of this compound suitable for X-ray diffraction studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your crystallization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: I am consistently obtaining an amorphous precipitate instead of crystals. What should I do?
A1: Amorphous precipitation is a common issue, often caused by high supersaturation levels leading to rapid nucleation. Here are several strategies to promote crystalline growth:
-
Reduce the rate of supersaturation: Slow down the addition of the anti-solvent or the cooling rate of the solution. This gives the molecules more time to orient themselves into an ordered crystal lattice.[1][2]
-
Decrease the concentration: Start with a more dilute solution of this compound.
-
Use a different solvent system: The choice of solvent is critical. Experiment with solvents that have a moderate solubility for this compound.
-
Introduce seed crystals: Adding a small amount of pre-existing crystal (seed) can provide a template for further crystal growth, bypassing the initial nucleation barrier.[3]
-
Check for impurities: Impurities can inhibit crystallization. Ensure the purity of your this compound sample.[1]
Q2: My crystals are too small for X-ray diffraction. How can I grow larger crystals?
A2: The formation of numerous small crystals is often a result of a high nucleation rate. To encourage the growth of larger crystals, you need to favor crystal growth over nucleation:
-
Optimize the supersaturation level: A lower level of supersaturation will reduce the nucleation rate and allow existing crystals to grow larger. This can be achieved by slowing down the cooling or anti-solvent addition rate.
-
Utilize seeding: Introduce a limited number of seed crystals into a slightly supersaturated solution. This will encourage the growth of these seeds rather than the formation of new nuclei.
-
Control the temperature: Maintain a constant temperature within the metastable zone (the region between the solubility curve and the supersolubility curve) to promote growth without new nucleation.
-
Stirring: Gentle agitation can help to maintain a uniform concentration and temperature, which can promote the growth of larger, more uniform crystals. However, vigorous stirring can sometimes lead to secondary nucleation and smaller crystals.
Q3: The crystallization process is resulting in needle-like crystals, which are difficult to handle and analyze. How can I change the crystal habit?
A3: Crystal habit (the external shape of a crystal) is influenced by the solvent, impurities, and crystallization conditions. To move away from a needle-like morphology:
-
Change the solvent: Different solvents can interact differently with the growing crystal faces, leading to changes in crystal shape. Experiment with a variety of solvents or solvent mixtures.
-
Introduce additives: Small amounts of certain additives can selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal habit.
-
Control the supersaturation: Very high supersaturation can sometimes favor the growth of needle-like crystals. Reducing the supersaturation rate might promote the growth of more equant (block-like) crystals.[4]
-
pH adjustment: Since this compound's solubility is pH-dependent, adjusting the pH of the crystallization medium can influence the crystal habit.
Q4: My solution "oils out" during crystallization, forming a liquid phase instead of solid crystals. What is happening and how can I prevent it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase before crystallizing.[1][5][6] This is often due to high concentrations of impurities or if the boiling point of the solvent is higher than the melting point of the solute.[1][6] To prevent this:
-
Increase the solvent volume: Adding more solvent can keep the compound in solution at a lower temperature, below its melting point.[1]
-
Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.
-
Purify the starting material: Oiling out is often exacerbated by impurities. Further purification of the this compound may be necessary.[1][6]
-
Slower cooling/anti-solvent addition: A slower approach to reaching supersaturation can prevent the system from reaching the conditions that favor oiling out.[2]
-
Seeding: Introducing seed crystals at a point of slight supersaturation can sometimes bypass the oiling out phase and directly initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound and why are they important?
A1: this compound is known to exist in several polymorphic forms, including Form A, Form B, Form P, and Form H1. Polymorphism is critical because different crystal forms of the same compound can have different physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability. For X-ray studies, obtaining a single, well-defined polymorph is crucial for accurate structure determination. Controlling the crystallization conditions (e.g., solvent, temperature, evaporation rate) is key to obtaining the desired polymorph.
Q2: What is the solubility of this compound in common organic solvents?
-
Water: Slightly soluble (4-5 mg/mL).[7]
-
Methanol: Soluble. A 200 mg sample can be dissolved in 10 mL.[8]
-
Ethanol: Atazanavir (free base) is soluble at approximately 24 mg/mL.[9] this compound has a reported solubility of ≥4.05 mg/mL in ethanol with gentle warming and sonication.[10]
-
DMSO: Soluble. Atazanavir (free base) has a solubility of 60 mg/mL.[9] this compound has a reported solubility of ≥28.7 mg/mL in DMSO with gentle warming.[10]
-
Acetonitrile, Acetone, Isopropanol, n-Butanol, n-Propanol: this compound is known to be crystallized from these solvents, indicating at least moderate solubility, especially at elevated temperatures.
Q3: What impact do impurities have on this compound crystallization?
A3: Impurities can have a significant negative impact on the crystallization of this compound. They can:
-
Inhibit crystal growth: Impurities can adsorb onto the crystal surface and block further growth.
-
Induce the formation of undesired polymorphs: The presence of certain impurities can favor the nucleation and growth of a metastable or undesired crystal form.
-
Cause "oiling out": High levels of impurities can lower the melting point of the solute, leading to the formation of an oil instead of crystals.[1][6]
-
Affect crystal quality: Impurities can be incorporated into the crystal lattice, leading to defects and poor diffraction quality. A known potential genotoxic impurity is mesityl oxide.
Q4: Which analytical techniques are essential for characterizing this compound crystals?
A4: Several analytical techniques are crucial for characterizing the solid-state properties of this compound crystals:
-
X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphic forms, as each polymorph has a unique diffraction pattern.
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional atomic structure of a single crystal.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal transitions of the crystalline material, which can help in identifying polymorphs and assessing purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the molecular vibrations and can be used to differentiate between polymorphs, which may exhibit subtle differences in their spectra.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (shape and size) of the crystals.
Data Presentation
Table 1: Solubility of Atazanavir and this compound in Various Solvents
| Compound | Solvent | Solubility | Notes |
| Atazanavir (free base) | Water | 4-5 mg/mL | - |
| Atazanavir (free base) | Ethanol | ~24 mg/mL | - |
| Atazanavir (free base) | DMSO | ~60 mg/mL | - |
| This compound | Water | ~2 mg/mL | Clear solution |
| This compound | Water (distilled) | 4.174 ± 0.02 mg/mL | - |
| This compound | Phosphate Buffer (pH 6.8) | 20.547 ± 0.05 mg/mL | - |
| This compound | Ethanol | ≥4.05 mg/mL | With gentle warming and sonication |
| This compound | DMSO | ≥28.7 mg/mL | With gentle warming |
| This compound | Methanol | Soluble | 200 mg in 10 mL |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This method is suitable for compounds that have a significant difference in solubility at high and low temperatures.
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like ethanol, propanol, or butanol are often good candidates.
-
Dissolution: In a clean flask, add the selected solvent to your this compound sample. Heat the mixture with gentle stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained at the elevated temperature. Avoid using a large excess of solvent.
-
Slow Cooling: Cover the flask to prevent rapid evaporation and contamination. Allow the solution to cool slowly to room temperature. To slow down the cooling process, you can place the flask in a heated water bath and turn off the heat, or wrap the flask in an insulating material like glass wool.
-
Crystal Growth: As the solution cools, it will become supersaturated, and crystals should start to form. Avoid disturbing the flask during this period to allow for the growth of larger, well-formed crystals.
-
Further Cooling (Optional): Once the solution has reached room temperature, you can place it in a refrigerator or ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Vapor Diffusion
This is a gentle method that is particularly useful for growing high-quality single crystals from a small amount of material.[11][12]
-
Setup: You will need a small inner vial and a larger outer vessel with a sealable lid (e.g., a beaker covered with a watch glass or a crystallization jar).
-
Sample Preparation: Dissolve your this compound sample in a small amount of a "good" solvent (a solvent in which it is readily soluble) in the inner vial. The solution should be close to saturation.
-
Anti-Solvent: In the bottom of the larger outer vessel, place a larger volume of a "poor" or "anti-solvent" (a solvent in which this compound is poorly soluble, but which is miscible with the "good" solvent).
-
Assembly: Place the inner vial containing the this compound solution inside the larger vessel, ensuring that the two liquids do not mix directly. Seal the outer vessel.
-
Diffusion and Crystallization: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual increase in the concentration of the anti-solvent in the sample solution will slowly decrease the solubility of this compound, leading to a slow and controlled crystallization process.
-
Monitoring and Harvesting: Monitor the inner vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.
Protocol 3: Anti-Solvent Crystallization (Precipitation)
This method involves the addition of a miscible solvent in which the compound is insoluble to a solution of the compound, causing it to precipitate.
-
Solution Preparation: Dissolve the this compound in a "good" solvent to create a clear, concentrated solution.
-
Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" to the stirred solution. The anti-solvent should be miscible with the good solvent. The slow addition is crucial to control the rate of supersaturation and promote the formation of crystals rather than an amorphous precipitate.
-
Crystal Formation: As the concentration of the anti-solvent increases, the solubility of this compound will decrease, leading to crystallization.
-
Equilibration: After the addition of the anti-solvent is complete, continue to stir the mixture for a period to allow the crystallization to go to completion.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for this compound crystallization.
Caption: Troubleshooting workflow for polymorphism in this compound crystallization.
Caption: Logical relationships between key parameters in crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. ijper.org [ijper.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound CAS#: 229975-97-7 [m.chemicalbook.com]
- 11. unifr.ch [unifr.ch]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by Atazanavir Sulfate in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antiretroviral drug classified as a protease inhibitor.[1][2] It is primarily used in combination with other antiretrovirals to treat HIV-1 infection.[1][2] Its mechanism of action involves inhibiting the HIV-1 protease enzyme, which is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication. By blocking this enzyme, Atazanavir prevents the maturation of new, infectious virus particles.[3][4]
Q2: Why does this compound cause elevated bilirubin levels (hyperbilirubinemia)?
This compound is a known inhibitor of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[5][6] This enzyme is responsible for the conjugation of bilirubin in the liver, a process that makes bilirubin water-soluble and allows for its excretion. By inhibiting UGT1A1, Atazanavir leads to an accumulation of unconjugated (indirect) bilirubin in the blood, resulting in hyperbilirubinemia and potentially jaundice (yellowing of the skin and eyes).[6][7] This effect is generally considered benign and reversible.[6]
Q3: Can this compound interference affect the results of other biochemical assays?
Yes, beyond its well-documented effect on bilirubin assays, this compound can potentially interfere with other biochemical assays. This interference can be due to its chemical properties, its metabolites, or its physiological effects. For example, studies have investigated the impact of Atazanavir on glucose and lipid metabolism, suggesting potential in vivo interference with assays measuring these parameters.[1][3][7][8][9] Direct in vitro interference with other enzymatic or colorimetric assays is also possible, although less documented in readily available literature.
Q4: What are the common signs of this compound interference in an assay?
Common indicators of potential interference include:
-
Unexpected or inconsistent results that do not align with other experimental data.
-
Atypical spectrophotometric readings or spectral shifts.
-
Non-linear dose-response curves in enzymatic assays.
-
High background signals or quenching of fluorescent signals.
-
Results that are flagged by the analytical instrument as having potential interference.
Troubleshooting Guides
Issue 1: Unexpectedly high bilirubin readings in patient samples.
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Potential Cause: Inhibition of UGT1A1 by this compound leading to hyperbilirubinemia.[5][6]
-
Troubleshooting Steps:
-
Confirm Patient Medication: Verify if the patient is on an Atazanavir-containing regimen.
-
Fractionate Bilirubin: Measure both total and direct bilirubin. A significantly elevated indirect (unconjugated) bilirubin level is characteristic of Atazanavir-induced hyperbilirubinemia.
-
Clinical Correlation: Correlate the laboratory findings with the patient's clinical presentation. Jaundice may be present but is not always indicative of liver damage in this context.[7]
-
Consider Alternative Markers: If assessing liver function, rely on other markers such as ALT and AST, as bilirubin levels are confounded by the drug's effect.
-
-
Logical Troubleshooting Workflow:
Troubleshooting workflow for high bilirubin results.
Issue 2: Suspected interference in a spectrophotometry-based assay.
-
Potential Cause: Atazanavir's chemical structure may absorb light at or near the wavelength used for the assay, causing spectral interference.
-
Troubleshooting Steps:
-
Run a Drug Spectrum: Scan the absorbance spectrum of this compound in the assay buffer to identify its absorbance peaks.
-
Wavelength Adjustment: If possible, adjust the assay wavelength to a region where Atazanavir does not absorb.
-
Sample Blank: Prepare a sample blank containing the same concentration of Atazanavir as in the test sample to subtract its absorbance.
-
Sample Pre-treatment: If the above steps are not feasible, consider a sample pre-treatment method like Solid-Phase Extraction (SPE) to remove the drug before analysis.
-
-
Experimental Workflow for Mitigation:
Mitigation workflow for spectrophotometric interference.
Data Summary
Table 1: Impact of Atazanavir on Glucose and Lipid Parameters
| Parameter | Atazanavir/Ritonavir Change | Lopinavir/Ritonavir Change | Raltegravir Change | Reference |
| Total Cholesterol | Modest Increase | Modest Increase | More Favorable Profile | [9] |
| Triglycerides | Modest Increase | Modest Increase | More Favorable Profile | [9] |
| LDL-Cholesterol | Greater Increase | Greater Increase | More Favorable Profile | [9] |
| HDL-Cholesterol | Modest Increase | Modest Increase | Modest Increase | [9] |
| Glucose | No significant change | Significant Increase | N/A | [7][8] |
| Insulin Sensitivity | No significant change | Significant Decrease | N/A | [7] |
Note: Changes are relative to baseline or comparator arms in the cited studies. The specific magnitude of change can vary based on the study population and duration.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Atazanavir from Plasma Samples
This protocol is a general guideline for removing basic drugs like Atazanavir from a plasma matrix using a polymeric SPE sorbent. Optimization may be required for specific applications.
Materials:
-
Polymeric SPE cartridge (e.g., Bond Elut Plexa)
-
Human plasma sample containing Atazanavir
-
Methanol (reagent grade)
-
Deionized Water
-
2% Ammonium Hydroxide in water
-
5% Methanol in water
-
Centrifuge or vacuum manifold
-
Sample collection tubes
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 300 µL of 2% ammonium hydroxide.
-
Vortex to mix. This step helps to precipitate proteins and ensures Atazanavir is in its basic, non-ionized form for better retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 500 µL of methanol.
-
Equilibrate the cartridge by passing 500 µL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum or centrifugation to pass the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% methanol in water to remove polar impurities and residual plasma components.
-
-
Elution:
-
Elute the retained Atazanavir from the cartridge with 500 µL of methanol into a clean collection tube.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).
-
Signaling Pathway Diagram
Bilirubin Metabolism and Atazanavir Interference
The following diagram illustrates the pathway of bilirubin metabolism and the point of interference by Atazanavir.
References
- 1. Impact of switching from lopinavir/ritonavir to boosted and un-boosted atazanavir on glucose metabolism: the ATAzanavir & GLUcose metabolism (ATAGLU) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of ritonavir-boosted darunavir vs. ritonavir-boosted atazanavir on lipid and glucose parameters in HIV-negative, healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Systems pharmacology modeling of drug‐induced hyperbilirubinemia: Differentiating hepatotoxicity and inhibition of enzymes/transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of atazanavir/ritonavir and lopinavir/ritonavir on glucose uptake and insulin sensitivity: demonstrable differences in vitro and clinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Atazanavir vs Lopinavir/ritonavir on Insulin-Stimulated Glucose Disposal Rate in Healthy Subjects [natap.org]
- 9. Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
Atazanavir sulfate, a protease inhibitor (PI), is a critical component of combination antiretroviral therapy (cART) for the management of HIV-1 infection.[1][2] Its efficacy can be significantly influenced by co-administration with a pharmacokinetic enhancer, or "booster," most commonly low-dose ritonavir.[1][3] This guide provides an objective comparison of the performance of boosted versus unboosted atazanavir, supported by experimental data from clinical trials and observational studies.
Mechanism of Action: The Role of Ritonavir Boosting
Atazanavir functions by selectively inhibiting HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions.[4][5][6] By binding to the active site of the protease, atazanavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[6]
Ritonavir, also a protease inhibitor, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][7] This enzyme is the primary pathway for the metabolism of atazanavir in the liver.[1][5] By inhibiting CYP3A4, ritonavir "boosts" atazanavir by increasing its plasma concentration and prolonging its half-life.[3][7] This enhancement of atazanavir's pharmacokinetic profile is the primary rationale for its use in a boosted regimen.[1]
Efficacy in Clinical Trials: A Comparative Analysis
Multiple studies have demonstrated the superior virologic and immunologic responses associated with ritonavir-boosted atazanavir compared to the unboosted formulation, particularly in treatment-naïve patients.
A prospective, randomized, open-label, 96-week study (AI424-089) in antiretroviral-naïve HIV-infected patients compared once-daily atazanavir 300 mg with ritonavir 100 mg (ATV300/RTV) to atazanavir 400 mg (ATV400).[8] At week 48, the response rates (HIV RNA <400 copies/mL) were comparable at 86% for the boosted regimen and 85% for the unboosted regimen.[8] However, a greater proportion of patients receiving the boosted regimen achieved HIV RNA suppression to less than 50 copies/mL by week 48 (75% vs 70%).[9] Furthermore, there were fewer instances of virologic failure in the boosted arm (3 patients) compared to the unboosted arm (10 patients).[8]
An observational cohort analysis at Kaiser Permanente and Group Health Cooperative involving 443 antiretroviral-naïve patients further supports the enhanced efficacy of the boosted regimen.[10] This study found that boosted atazanavir use was associated with a greater likelihood of achieving HIV RNA levels below 400 copies/mL, a more significant decrease in HIV RNA, and a greater increase in CD4+ T-cell count over 52 weeks.[10]
For treatment-experienced patients, the benefits of boosting are also evident. An analysis of 354 patients in the atazanavir 'Early Access Program' observed a higher proportion of patients achieving virologic success (HIV RNA suppression to less than 500 copies/ml) at both week 12 (66% vs 47%) and week 48 (86% vs 64%) for those on atazanavir/r compared with unboosted atazanavir.[9]
However, for patients who have already achieved virologic suppression on a ritonavir-boosted PI regimen, switching to unboosted atazanavir may be a viable simplification strategy. A meta-analysis of five randomized controlled trials (n=1249) demonstrated no statistically significant difference in maintaining virologic suppression (HIV RNA < 50 copies/mL) between those who continued a boosted PI regimen and those who switched to unboosted atazanavir.[11]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from comparative studies.
Table 1: Virologic and Immunologic Outcomes in Treatment-Naïve Patients
| Outcome | Boosted Atazanavir (ATV/r) | Unboosted Atazanavir (ATV) | Study |
| HIV RNA < 400 copies/mL at Week 48 | 86% | 85% | AI424-089[8] |
| HIV RNA < 50 copies/mL at Week 48 | 75% | 70% | AI424-089[9] |
| Virologic Failure at Week 48 | 3 patients | 10 patients | AI424-089[8] |
| Odds Ratio for HIV RNA < 400 c/mL | 3.24 (p=0.008) | - | Kaiser/Group Health Cohort[10] |
| Mean Decrease in HIV RNA (log10/mL) | -0.37 greater decrease (p=0.03) | - | Kaiser/Group Health Cohort[10] |
| Mean Increase in CD4+ T-cell count (cells/µL) | +59 greater increase (p=0.01) | - | Kaiser/Group Health Cohort[10] |
Table 2: Virologic Outcomes in Treatment-Experienced Patients
| Outcome | Boosted Atazanavir (ATV/r) | Unboosted Atazanavir (ATV) | Study |
| HIV RNA < 500 copies/mL at Week 12 | 66% | 47% | Early Access Program[9] |
| HIV RNA < 500 copies/mL at Week 48 | 86% | 64% | Early Access Program[9] |
| Virologic Rebound (HIV RNA ≥50 copies/mL) in Switch Study | 7% | 16% (comparator PI) | SWAN Study[12] |
Table 3: Key Safety and Tolerability Findings
| Adverse Event | Boosted Atazanavir (ATV/r) | Unboosted Atazanavir (ATV) | Study/Observation |
| Adverse Event-Related Discontinuations | 8% | <1% | AI424-089[8] |
| Elevated Total Bilirubin | Greater increase (+1.21 mg/dL) | Lower increase (+0.56 mg/dL) | Kaiser/Group Health Cohort[10] |
| Lipid Elevations | Low | Low | AI424-089[8] |
| Reduction in Cholesterol and Triglycerides | - | Significant reduction upon switching from boosted PI | Meta-analysis[11] |
Experimental Protocols
AI424-089 Study: A Randomized Controlled Trial in Treatment-Naïve Patients[8]
-
Study Design: A prospective, randomized, open-label, 96-week noninferiority study.
-
Patient Population: Antiretroviral (ARV)-naïve adults with HIV RNA levels ≥2000 copies/mL.
-
Randomization: Patients were randomized on a 1:1 basis to one of two treatment arms.
-
Treatment Arms:
-
Boosted Arm: Atazanavir 300 mg once daily with ritonavir 100 mg once daily (ATV300/RTV).
-
Unboosted Arm: Atazanavir 400 mg once daily (ATV400).
-
Both regimens also included lamivudine and an investigational extended-release formulation of stavudine.
-
-
Primary Endpoint: The proportion of patients with an HIV RNA load <400 copies/mL at week 48.
-
Secondary Endpoints: Included the proportion of patients with HIV RNA <50 copies/mL, changes in CD4+ cell counts, and safety and tolerability assessments.
SWAN Study: A Switch Study in Virologically Suppressed Patients[12]
-
Study Design: A 48-week, open-label trial.
-
Patient Population: HIV-positive patients with virologic suppression (HIV RNA load of <50 copies/mL for ≥3 months) on a stable PI-based regimen (with or without ritonavir). Patients with a history of virologic failure on a PI-based regimen were excluded.
-
Randomization: Patients were randomized 2:1.
-
Treatment Arms:
-
Switch Arm: Switch to atazanavir 400 mg per day (or atazanavir-ritonavir 300/100 mg per day if receiving tenofovir).
-
Continuation Arm: Continue their existing PI regimen.
-
-
Primary Endpoint: The proportion of patients who experienced virologic rebound (defined as a confirmed HIV RNA load ≥50 copies/mL) through week 48.
Visualizing the Pathways and Processes
Caption: Mechanism of Atazanavir action and Ritonavir boosting.
References
- 1. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 4. Atazanavir - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and safety of atazanavir, with or without ritonavir, as part of once-daily highly active antiretroviral therapy regimens in antiretroviral-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ritonavir-boosted and unboosted atazanavir among antiretroviral-naïve patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. academic.oup.com [academic.oup.com]
For researchers, scientists, and drug development professionals, understanding the nuances of HIV-1 drug resistance is paramount. This guide provides a comprehensive comparison of genotypic resistance scores for ritonavir-boosted atazanavir (ATV/r), a key protease inhibitor in antiretroviral therapy. We delve into the experimental data validating these scores and present detailed methodologies to support further research and development in this critical area.
Ritonavir-boosted atazanavir has been a cornerstone of HIV-1 treatment regimens. However, the emergence of drug resistance mutations in the viral protease gene can compromise its efficacy. Genotypic resistance testing, which identifies these mutations, is a crucial tool for guiding treatment decisions. Interpreting the complex patterns of mutations requires validated scoring systems that correlate genotype with clinical outcomes. This guide examines a clinically validated genotypic resistance score for ATV/r and compares it with broader interpretation systems.
Comparative Analysis of Virological Response
A key metric for validating a genotypic resistance score is its ability to predict virological response—the suppression of viral load in patients. The following table summarizes the virological response to ATV/r-based therapy in protease inhibitor-experienced patients, stratified by a specific genotypic resistance score. This score was developed by identifying protease mutations that significantly impact the virological response, defined as a greater than 1 log10 copies/ml decrease in plasma HIV-1 RNA at 3 months.[1]
| Genotypic Resistance Score (Number of Mutations) | Virological Response Rate |
| 0 | 100% |
| 1 | 100% |
| 2 | 80% |
| 3 | 42% |
| 4 or 5 | 0% |
The mutations included in this specific genotypic resistance score are 10F/I/V, 16E, 33I/F/V, 46I/L, 60E, 84V, 85V, and 90M.[1] The presence of three or more of these mutations is a strong predictor of a reduced virological response to ATV/r.[1]
In contrast, a different set of mutations is associated with resistance to unboosted atazanavir, highlighting the importance of considering the boosting agent when interpreting genotypes. For unboosted atazanavir, key mutations include 16E, 20I/M/R/T/V, 32I, 33F/I/V, 53L/Y, 64L/M/V, 71I/T/V, 85V, and 93L/M.[2]
Broader genotypic interpretation systems, such as the Stanford HIV Drug Resistance Database (HIVdb), provide a comprehensive framework for assessing resistance to all antiretroviral drugs, including atazanavir.[3][4] These systems assign penalty scores to individual and combinations of mutations to predict the level of drug resistance.[3][5]
Experimental Protocols
The validation of genotypic resistance scores relies on robust experimental methodologies. The following outlines a typical workflow for genotypic resistance testing and analysis.
Sample Collection and Viral RNA Extraction
Plasma samples are collected from HIV-1 infected patients. Viral RNA is then extracted from the plasma, often after ultracentrifugation to pellet the virus particles. Commercially available kits, such as the QIAamp Viral RNA Mini Kit, are commonly used for this purpose.[6]
Reverse Transcription and Polymerase Chain Reaction (RT-PCR)
The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The protease-coding region of the pol gene is then amplified from the cDNA using PCR. This step is crucial for generating a sufficient quantity of the target genetic material for sequencing.
DNA Sequencing
The amplified PCR product is sequenced to determine the nucleotide sequence of the protease gene. The Sanger sequencing method has traditionally been the standard approach.[7] The resulting sequences are compared to a wild-type reference strain to identify mutations.[8]
Genotypic Resistance Score Calculation and Interpretation
The identified mutations are used to calculate a genotypic resistance score. For the specific ATV/r score, this involves counting the number of mutations from the validated list. For broader systems like HIVdb, the identified mutations are entered into an online algorithm that calculates a penalty score and provides an interpretation of the level of resistance.[3][5]
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for genotypic resistance testing and the logical framework for interpreting the results.
Caption: Experimental workflow for HIV-1 genotypic resistance testing.
References
- 1. Clinical validation of atazanavir/ritonavir genotypic resistance score in protease inhibitor-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two different patterns of mutations are involved in the genotypic resistance score for atazanavir boosted versus unboosted by ritonavir in multiple failing patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HIVdb System for HIV-1 Genotypic Resistance Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cms.hivdb.org [cms.hivdb.org]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hivdb.stanford.edu [hivdb.stanford.edu]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
For Immediate Release
This comprehensive guide provides a detailed comparison of the efficacy of Atazanavir Sulfate, a potent protease inhibitor (PI), in antiretroviral treatment-naive (PI-naive) and treatment-experienced (PI-experienced) patients with HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of clinical trial data, experimental methodologies, and mechanistic insights.
Executive Summary
This compound, often co-administered with a low dose of ritonavir (ATV/r), has demonstrated significant efficacy in suppressing HIV-1 replication in both PI-naive and PI-experienced individuals. Clinical evidence indicates that while Atazanavir-based regimens are highly effective as a first-line therapy in PI-naive patients, its efficacy in PI-experienced patients can be influenced by the extent of pre-existing resistance mutations to other protease inhibitors. This guide synthesizes key findings from major clinical trials to elucidate these differences.
Data Presentation: Efficacy and Safety of this compound
The following tables summarize the key efficacy and safety outcomes of this compound in PI-naive versus PI-experienced patient populations from notable clinical trials.
Table 1: Virologic Response to Atazanavir-Based Regimens
| Study (Patient Population) | Treatment Arm | Duration | Virologic Response (HIV-1 RNA <50 copies/mL) |
| CASTLE (PI-Naive) | Atazanavir/ritonavir (300/100 mg once daily) + TDF/FTC | 96 weeks | 74% |
| Lopinavir/ritonavir (400/100 mg twice daily) + TDF/FTC | 96 weeks | 68% | |
| ACTG A5202 (PI-Naive) | Atazanavir/ritonavir + Abacavir-Lamivudine | Median 138 weeks | Similar efficacy to Efavirenz-based regimen |
| Atazanavir/ritonavir + Tenofovir-Emtricitabine | Median 138 weeks | Similar efficacy to Efavirenz-based regimen | |
| AI424-045 (PI-Experienced) | Atazanavir/ritonavir (300/100 mg once daily) + 2 NRTIs | 48 weeks | 33% (overall) |
| Lopinavir/ritonavir (400/100 mg twice daily) + 2 NRTIs | 48 weeks | 46% (in patients with <4 PI mutations) |
Table 2: Immunological Response and Safety Profile
| Study (Patient Population) | Treatment Arm | Mean CD4+ Cell Count Increase from Baseline | Common Adverse Events (Grade 2-4) |
| CASTLE (PI-Naive) | Atazanavir/ritonavir | +268 cells/mm³ (at 96 weeks) | Hyperbilirubinemia, jaundice/scleral icterus |
| Lopinavir/ritonavir | +290 cells/mm³ (at 96 weeks) | Diarrhea, nausea | |
| SWAN (AI424-097) (PI-Experienced, virologically suppressed) | Switched to Atazanavir-based regimen | Maintained virologic suppression | Lower rates of elevated total cholesterol and triglycerides compared to continuing other PIs.[1][2] |
| Continued comparator PI regimen | Maintained virologic suppression | Higher incidence of lipid abnormalities.[1][2] |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the interpretation of their findings.
CASTLE Study (PI-Naive)
-
Study Design: A large, open-label, randomized, non-inferiority trial.
-
Participants: Antiretroviral-naive HIV-1 infected adults.
-
Intervention: Patients were randomized to receive either atazanavir/ritonavir (300/100 mg once daily) or lopinavir/ritonavir (400/100 mg twice daily), both in combination with a fixed-dose tenofovir/emtricitabine.
-
Primary Endpoint: The proportion of patients with HIV-1 RNA levels less than 50 copies/mL at 48 weeks.[3][4] The study continued to 96 weeks.
-
Analysis: Intent-to-treat analysis was performed.
SWAN Study (AI424-097) (PI-Experienced)
-
Study Design: A 48-week, open-label, randomized trial.[1][5]
-
Participants: HIV-positive patients with virologic suppression who were on stable PI-based regimens.
-
Intervention: Patients were randomized (2:1) to either switch their current PI to atazanavir (400 mg once daily) or atazanavir/ritonavir (300/100 mg once daily if receiving tenofovir), or to continue their existing PI regimen.[1][5]
-
Primary Endpoint: The proportion of patients experiencing virologic rebound (defined as a confirmed HIV-1 RNA load ≥50 copies/mL) through week 48.[1][5]
Mechanism of Action and Resistance Pathway
Atazanavir is a protease inhibitor that specifically targets the HIV-1 protease enzyme. By binding to the active site of this enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the maturation of new, infectious virions.[6][7][8][9] This inhibitory action results in the production of immature, non-infectious viral particles.
Resistance to Atazanavir can develop through specific mutations in the protease gene. In PI-naive patients, the I50L mutation is a signature mutation that can emerge, sometimes in combination with A71V.[10][11] Interestingly, the I50L mutation can sometimes increase susceptibility to other PIs. In PI-experienced patients, the development of resistance is more complex and is influenced by the pre-existing mutational profile. The presence of three or more PI resistance-associated mutations can significantly reduce the efficacy of Atazanavir.[12][13]
Caption: Mechanism of Atazanavir action and the development of resistance.
Typical Clinical Trial Workflow for Antiretroviral Therapy Evaluation
The evaluation of new antiretroviral agents like this compound typically follows a structured clinical trial workflow to ensure patient safety and to rigorously assess efficacy.
Caption: A generalized workflow for a randomized controlled clinical trial of antiretroviral therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Atazanavir Plus Ritonavir or Efavirenz as Part of a 3-Drug Regimen for Initial Treatment of HIV-1: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. Efficacy and Safety by Baseline HIV RNA and CD4 Count in Treatment-Naïve Patients Treated With Atazanavir/RTV and Lopinavir/RTV in the CASTLE Study [natap.org]
- 5. Efficacy and safety of atazanavir-based highly active antiretroviral therapy in patients with virologic suppression switched from a stable, boosted or unboosted protease inhibitor treatment regimen: the SWAN Study (AI424-097) 48-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Atazanavir - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. Resistance summary of new PIs: atazanavir and tipranavir | HIV i-Base [i-base.info]
- 11. Resistance to Atazanavir [natap.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. packageinserts.bms.com [packageinserts.bms.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
